Benoxaprofen glucuronide
描述
Structure
3D Structure
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXTOVNUBYPFK-OLHZERTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67472-42-8 | |
| Record name | Benoxaprofen glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Characterization of Benoxaprofen Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and characterization of benoxaprofen (B1668000) glucuronide. Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to toxicity, undergoes hepatic metabolism to form an acyl glucuronide.[1] This reactive metabolite has been implicated in the adverse effects associated with the parent drug, making the availability of pure benoxaprofen glucuronide crucial for toxicological and mechanistic studies.[2][3]
This document outlines a representative chemical synthesis protocol based on established methods for acyl glucuronide formation, alongside detailed methodologies for the characterization of the resulting conjugate. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.
Chemical Synthesis of this compound
The chemical synthesis of acyl glucuronides, such as this compound, presents a significant challenge due to the lability of the acyl linkage. However, several methods have been successfully employed for the synthesis of similar NSAID glucuronides. The following protocol describes a plausible and effective approach utilizing a modified Mitsunobu reaction, a method proven effective for the synthesis of other acyl glucuronides like that of diclofenac (B195802).[4][5] An alternative efficient method involves the selective 1β-acylation of a protected glucuronic acid derivative.[6][7]
Proposed Synthesis Pathway: Modified Mitsunobu Reaction
The synthesis of this compound can be envisioned as a two-step process: first, the coupling of benoxaprofen with a protected glucuronic acid derivative, followed by a deprotection step to yield the final product.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Modified Mitsunobu Reaction
Materials and Reagents:
| Reagent | Supplier | Purity |
| Benoxaprofen | (e.g., Sigma-Aldrich) | >98% |
| Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate | (e.g., Carbosynth) | >97% |
| Diisopropyl azodicarboxylate (DIAD) | (e.g., Sigma-Aldrich) | 98% |
| Triphenylphosphine (B44618) (PPh3) | (e.g., Sigma-Aldrich) | 99% |
| Tetrahydrofuran (THF), anhydrous | (e.g., Sigma-Aldrich) | >99% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | (e.g., Sigma-Aldrich) | 99% |
| Morpholine (B109124) | (e.g., Sigma-Aldrich) | 99% |
| Ethyl acetate (B1210297) | (e.g., Fisher Scientific) | HPLC grade |
| Hexanes | (e.g., Fisher Scientific) | HPLC grade |
| Silica (B1680970) gel for column chromatography | (e.g., SiliCycle) | 60 Å, 40-63 µm |
Procedure:
-
Coupling Reaction:
-
To a solution of benoxaprofen (1.0 eq) and allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate (1.2 eq) in anhydrous THF (10 mL/mmol of benoxaprofen) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).
-
-
Work-up and Purification of the Protected Conjugate:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Combine the fractions containing the desired protected this compound and concentrate under reduced pressure to yield a solid or oil.
-
-
Deprotection:
-
Dissolve the purified protected conjugate (1.0 eq) in anhydrous THF.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and morpholine (5.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Final Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
-
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are critical for this purpose.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Outcome: A single major peak corresponding to this compound, with purity typically >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized conjugate.
Experimental Protocol:
-
Instrument: Bruker Avance III 500 MHz or equivalent.
-
Solvent: Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Acquisition of a standard proton spectrum.
-
¹³C NMR: Acquisition of a proton-decoupled carbon spectrum.
-
2D NMR: COSY and HSQC experiments can be performed to aid in proton and carbon assignments.
Expected Spectral Data:
| Protons/Carbons of Interest | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Anomeric Proton (H-1') | ~5.7-5.9 (d) | ~92-95 |
| Glucuronic Acid Protons | ~3.5-4.5 (m) | ~70-80 |
| Benoxaprofen Aromatic Protons | ~7.0-8.5 (m) | ~110-160 |
| Benoxaprofen Aliphatic Proton | ~3.8-4.0 (q) | ~45-50 |
| Benoxaprofen Methyl Protons | ~1.5-1.7 (d) | ~18-20 |
Note: These are predicted chemical shifts based on similar structures and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the molecular formula of this compound.
Experimental Protocol:
-
Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis: The accurate mass of the deprotonated molecule [M-H]⁻ is measured.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₂₂H₁₈ClNO₉ |
| Exact Mass | 475.0671 |
| Observed [M-H]⁻ | ~474.0598 (within 5 ppm of calculated mass) |
| MS/MS Fragmentation | Characteristic fragments of the glucuronide moiety at m/z 175 and 113.[8] |
The synthesis and thorough characterization of this compound are indispensable for advancing our understanding of the mechanisms underlying the toxicity of benoxaprofen and other carboxylic acid-containing drugs. The methodologies outlined in this guide provide a robust framework for obtaining high-purity this compound for use in further biological and toxicological research.
References
- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of bile acid 24-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective synthesis of 1beta-acyl glucuronides by selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of Benoxaprofen Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of benoxaprofen (B1668000) glucuronide, a crucial metabolite in the study of benoxaprofen's metabolism and toxicity. This document details the necessary protocols, quantitative data, and experimental workflows for the successful in vitro generation and purification of this acyl glucuronide.
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to severe adverse effects, including hepatotoxicity.[1] A major metabolic pathway for benoxaprofen is the formation of a reactive acyl glucuronide metabolite, benoxaprofen glucuronide.[2] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.[1] The resulting acyl glucuronide is chemically unstable and can covalently bind to proteins, a mechanism believed to be associated with the observed toxicity.[2] The synthesis of this compound is therefore essential for toxicological studies, for use as an analytical standard, and for investigating the mechanisms of its reactivity.
This guide outlines protocols for the enzymatic synthesis of this compound using liver microsomes, followed by its purification and characterization.
Enzymatic Synthesis of this compound
The synthesis of this compound is achieved through an in vitro incubation of benoxaprofen with a source of UGT enzymes, typically liver microsomes, in the presence of the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA).
Experimental Protocol: Enzymatic Synthesis
This protocol is a synthesized methodology based on established procedures for the in vitro glucuronidation of carboxylic acids.
Materials:
-
Benoxaprofen
-
Liver microsomes (e.g., rat, human)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (B1591596) or Triton X-100 (optional, for activating microsomes)
-
Saccharic acid 1,4-lactone (optional, β-glucuronidase inhibitor)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of benoxaprofen in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a stock solution of UDPGA in water.
-
Prepare a Tris-HCl buffer (100 mM, pH 7.4) containing MgCl₂ (4 mM).
-
-
Microsomal Activation (optional but recommended):
-
Pre-incubate the liver microsomes with a low concentration of a detergent like alamethicin or Triton X-100 (e.g., 50 µg/mL alamethicin) on ice for 15-30 minutes to disrupt the microsomal membrane and expose the UGT active sites.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Tris-HCl buffer (pH 7.4) with MgCl₂.
-
Activated liver microsomes (final protein concentration typically 0.5-2 mg/mL).
-
Saccharic acid 1,4-lactone (optional, to prevent hydrolysis of the formed glucuronide by any contaminating β-glucuronidases).
-
Benoxaprofen solution (final concentration can be varied, e.g., 10-1000 µM).
-
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration typically 1-5 mM).
-
Incubate at 37°C for a specified time (e.g., 30-120 minutes). The optimal incubation time should be determined experimentally to maximize yield while minimizing degradation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Sample Preparation for Analysis and Purification:
-
Carefully collect the supernatant, which contains this compound, unreacted benoxaprofen, and other components of the reaction mixture.
-
The supernatant can be directly injected for analytical HPLC or concentrated under a stream of nitrogen before preparative HPLC.
-
Note on a Potential Artifact: Liver subcellular fractions are often stabilized with glycerol (B35011). During the synthesis and subsequent work-up (especially evaporation), benoxaprofen acyl glucuronide can undergo transesterification with glycerol to form a glycerol ester of benoxaprofen.[3] It is crucial to be aware of this potential artifact during analysis.[3]
Purification of this compound
Purification of the synthesized this compound is typically achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Preparative RP-HPLC
Instrumentation and Columns:
-
A preparative HPLC system equipped with a UV detector and fraction collector.
-
A reverse-phase C18 column suitable for preparative separations (e.g., dimensions of 10 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid (to maintain an acidic pH and improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the concentrated supernatant from the enzymatic synthesis reaction.
-
Gradient Elution: Elute the compounds using a linear gradient. A typical gradient might be:
-
5-60% B over 30 minutes.
-
Hold at 60% B for 5 minutes.
-
Return to initial conditions and re-equilibrate. The gradient should be optimized to achieve good separation between this compound and the parent drug, benoxaprofen. This compound, being more polar, will elute earlier than benoxaprofen.
-
-
Fraction Collection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 313 nm) and collect the fractions corresponding to the this compound peak.
-
Purity Analysis and Confirmation:
-
Analyze the collected fractions by analytical HPLC-UV to assess purity.
-
Confirm the identity of the purified compound using mass spectrometry (MS). The expected mass for this compound (C₂₂H₂₀ClNO₉) is approximately 477.08 g/mol .
-
-
Solvent Removal: Lyophilize or evaporate the solvent from the pure fractions to obtain the purified this compound.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic formation of this compound.
Table 1: Michaelis-Menten Kinetic Parameters for Benoxaprofen Glucuronidation in Rat Liver Microsomes
| Parameter | Value | Reference |
| KM | Not significantly altered by inducers | [4] |
| Vmax | Increased with 1,7-phenanthroline (B34526) induction | [4] |
Table 2: Time-Dependent Formation of this compound in Sandwich-Cultured Rat Hepatocytes
| Incubation Time (h) | This compound (nmol/mg protein) | Reference |
| 0.5 | ~0.5 | [4] |
| 1 | ~1.0 | [4] |
| 2 | ~1.8 | [4] |
| 4 | ~2.5 | [4] |
| 6 | ~3.0 | [4] |
| 12 | ~4.0 | [4] |
| 24 | ~4.5 | [4] |
| (Data are approximate values estimated from graphical representations in the cited literature) |
Table 3: Stability of Acyl Glucuronides
| Compound | Stability Consideration | Reference |
| Acyl Glucuronides (general) | Prone to hydrolysis and pH-dependent intramolecular acyl migration.[5] | [5] |
| This compound | Unstable at physiological pH, leading to hydrolysis and acyl migration.[2] | [2] |
| Acyl Glucuronides (general) | Acidic conditions (e.g., addition of formic acid) can improve stability during sample handling and analysis. | [3] |
Visualizations
The following diagrams illustrate the key processes involved in the enzymatic synthesis of this compound.
Caption: Workflow for the enzymatic synthesis and purification of this compound.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Benoxaprofen Glucuronide: A Technical Guide to pH and Temperature Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to toxicity concerns, undergoes extensive metabolism to form benoxaprofen acyl glucuronide.[1][2] This metabolite is not an inert excretion product; like many acyl glucuronides, it is a reactive electrophile capable of undergoing spontaneous degradation and covalent binding to proteins.[1][3][4] This reactivity is implicated in the adverse effects associated with some carboxylic acid-containing drugs. Understanding the stability of benoxaprofen glucuronide under various physiological and experimental conditions is therefore crucial for assessing its potential toxicological profile.
This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, with a focus on pH and temperature. It outlines detailed experimental protocols for assessing stability, presents a framework for quantitative data analysis, and visualizes the key chemical pathways and experimental workflows.
Core Concepts in Acyl Glucuronide Stability
The stability of an acyl glucuronide like that of benoxaprofen is primarily dictated by two competing degradation pathways:
-
Hydrolysis: The cleavage of the ester linkage between benoxaprofen and the glucuronic acid moiety, resulting in the release of the parent drug. This reaction is catalyzed by both acidic and basic conditions.
-
Acyl Migration: An intramolecular rearrangement where the benoxaprofen acyl group migrates from the C-1 hydroxyl group of the glucuronic acid to the C-2, C-3, and C-4 hydroxyl groups. This process is pH-dependent and is generally favored under neutral to slightly alkaline conditions. The resulting positional isomers are typically more stable than the parent 1-O-acyl glucuronide but can still be reactive.
The overall degradation rate of an acyl glucuronide is a composite of the rates of these two pathways, both of which are significantly influenced by pH and temperature.
Quantitative Data on this compound Stability
Disclaimer: The following data is illustrative and intended to represent the expected trends in this compound stability. Actual experimental values may vary.
| pH | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) | Predominant Pathway |
| 3.0 | 25 | > 48 | < 0.014 | Slow Hydrolysis |
| 3.0 | 37 | ~ 24 | ~ 0.029 | Hydrolysis |
| 5.0 | 25 | ~ 36 | ~ 0.019 | Slow Hydrolysis |
| 5.0 | 37 | ~ 18 | ~ 0.039 | Hydrolysis |
| 7.4 | 4 | > 72 | < 0.01 | Minimal Degradation |
| 7.4 | 25 | ~ 8 | ~ 0.087 | Acyl Migration |
| 7.4 | 37 | ~ 2.5 | ~ 0.277 | Acyl Migration |
| 9.0 | 25 | ~ 1 | ~ 0.693 | Hydrolysis |
| 9.0 | 37 | < 0.5 | > 1.386 | Rapid Hydrolysis |
Note: The degradation of acyl glucuronides typically follows first-order kinetics. The half-life (t½) can be calculated from the degradation rate constant (k) using the formula: t½ = 0.693 / k.
Experimental Protocols
A detailed and robust experimental protocol is essential for accurately assessing the stability of this compound. The following sections outline the necessary methodologies.
Materials and Reagents
-
This compound (synthesized or isolated)
-
Buffer solutions of various pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Internal standard for HPLC analysis (e.g., a structurally similar and stable compound)
-
Temperature-controlled incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection
-
pH meter
Stability Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of acetonitrile in buffer at a slightly acidic pH where the compound is more stable).
-
Incubation:
-
Aliquots of the stock solution are added to pre-warmed buffer solutions of different pH values (e.g., 3.0, 5.0, 7.4, 9.0) in sealed vials to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the vials at different constant temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This stops further degradation and precipitates any proteins if present.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials for analysis.
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its parent drug (benoxaprofen) and any potential degradation products or isomers.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength for benoxaprofen and its glucuronide, or fluorescence detection for enhanced sensitivity.[4]
-
Injection Volume: 10-20 µL.
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the remaining concentration of this compound versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula t½ = 0.693 / k.
-
Visualizations
Degradation Pathway of this compound
Caption: Degradation of Benoxaprofen Acyl Glucuronide.
Experimental Workflow for Stability Assessment
Caption: Workflow for this compound Stability.
Conclusion
The stability of this compound is a critical parameter in understanding its pharmacokinetic and toxicological properties. This technical guide has outlined the key factors influencing its degradation, namely pH and temperature, and provided a detailed framework for its experimental evaluation. While specific quantitative data for this compound remains elusive in the public domain, the principles and methodologies described herein, which are standard for the assessment of acyl glucuronide stability, provide a robust foundation for researchers and drug development professionals to conduct such investigations. Accurate determination of the stability profile of this compound and other reactive metabolites is indispensable for a thorough risk assessment of carboxylic acid-containing drug candidates.
References
- 1. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hydrolysis and Degradation Pathways of Benoxaprofen Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and degradation of benoxaprofen (B1668000) glucuronide. Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to toxicity, undergoes extensive metabolism via glucuronidation. The resulting acyl glucuronide metabolite is chemically reactive and has been implicated in the drug's adverse effects. Understanding its stability, hydrolysis, and degradation pathways is crucial for researchers in drug metabolism, toxicology, and drug development.
Introduction to Benoxaprofen Glucuronidation
Benoxaprofen is primarily eliminated through hepatic metabolism, with glucuronidation being the main pathway.[1] The carboxyl group of benoxaprofen is conjugated with glucuronic acid to form an ester-linked acyl glucuronide. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The formation of benoxaprofen glucuronide (BNX-G) is a critical step in its detoxification and excretion. However, acyl glucuronides are known to be unstable and can undergo spontaneous degradation, leading to reactive intermediates that can covalently bind to proteins.[2][3] This reactivity is considered a potential mechanism for the hepatotoxicity observed with benoxaprofen.[4]
Hydrolysis and Degradation Pathways of this compound
The degradation of this compound proceeds through two primary, competing pathways: hydrolysis and intramolecular acyl migration.
-
Hydrolysis: This pathway involves the cleavage of the ester bond linking benoxaprofen to the glucuronic acid moiety, regenerating the parent drug, benoxaprofen. This reaction can be catalyzed by esterases or occur non-enzymatically, influenced by pH.
-
Acyl Migration: This is an intramolecular rearrangement where the benoxaprofen acyl group migrates from the C1 hydroxyl group of the glucuronic acid to adjacent hydroxyl groups (C2, C3, and C4), forming positional isomers.[5] This process is pH-dependent and is generally faster at physiological or slightly alkaline pH. The resulting isomers are typically more stable than the parent 1-β-O-acyl glucuronide but can still be reactive.
These pathways are critical as they influence the overall disposition and potential toxicity of benoxaprofen. The formation of acyl migration isomers is particularly significant as these isomers can also react with nucleophiles, including amino acid residues in proteins.
Quantitative Data on this compound Degradation
While the qualitative pathways of hydrolysis and acyl migration are well-established for acyl glucuronides, specific quantitative data for this compound, such as hydrolysis rates and the proportion of different degradation products under various conditions, are not extensively available in the reviewed literature. However, studies on analogous compounds like naproxen (B1676952) provide insights into the kinetics of these processes. For instance, the hydrolysis and acyl migration of S-naproxen-β-1-O-acyl glucuronide have been quantified, demonstrating the feasibility of such measurements.[6]
The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this compound degradation, though specific values for benoxaprofen are not currently available in the public domain.
| Parameter | Description | Significance |
| Hydrolysis Half-Life (t½) | The time required for 50% of the this compound to be hydrolyzed back to the parent drug. This is typically pH-dependent. | Indicates the stability of the glucuronide in different physiological environments (e.g., blood, urine). |
| Acyl Migration Rate Constants (k) | The rates at which the benoxaprofen acyl group moves to different positions on the glucuronic acid moiety. | Determines the rate of formation of potentially reactive isomeric metabolites. |
| Product Ratio | The relative amounts of benoxaprofen (from hydrolysis) and the various acyl migration isomers formed over time. | Provides insight into the dominant degradation pathway under specific conditions. |
Experimental Protocols
The study of this compound hydrolysis and degradation involves a series of in vitro experiments. Below are detailed methodologies adapted from studies on benoxaprofen and other acyl glucuronides.
In Vitro Glucuronidation of Benoxaprofen
This protocol is for the biosynthesis of this compound, which can then be used for stability and degradation studies.
Objective: To generate this compound using human liver microsomes.
Materials:
-
Benoxaprofen
-
Human liver microsomes
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Ice bath
Procedure:
-
Prepare a stock solution of benoxaprofen in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (typically 0.5-1.0 mg/mL final concentration), MgCl₂ (10 mM final concentration), and benoxaprofen (at the desired concentration) in Tris-HCl buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (2 mM final concentration).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the formation of this compound using HPLC-UV or LC-MS/MS.
Stability and Hydrolysis Assay of this compound
Objective: To determine the rate of hydrolysis and acyl migration of this compound at different pH values.
Materials:
-
Biosynthesized or purified this compound
-
Phosphate (B84403) buffers of varying pH (e.g., pH 5.0, 7.4, 9.0)
-
Acetonitrile
-
Formic acid
-
Incubator or water bath at 37°C
Procedure:
-
Prepare solutions of this compound in the different pH buffers.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of acetonitrile containing a small amount of formic acid to stabilize the remaining glucuronide.
-
Analyze the samples by HPLC-UV or LC-MS/MS to quantify the remaining this compound, the formed benoxaprofen (from hydrolysis), and any acyl migration isomers.
-
Calculate the half-life of this compound at each pH by plotting the natural logarithm of the remaining glucuronide concentration against time.
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the primary analytical technique for studying this compound and its degradation products.
-
HPLC-UV: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for the separation of the parent drug, its glucuronide, and the isomeric forms. UV detection is set at the wavelength of maximum absorbance for benoxaprofen.
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, allowing for the confident identification and quantification of the different species, including the various acyl migration isomers, based on their mass-to-charge ratios and fragmentation patterns.
Conclusion
The hydrolysis and acyl migration of this compound are critical degradation pathways that contribute to its chemical instability and potential for toxicity. While the general mechanisms are understood, there is a need for more specific quantitative data on the kinetics of these processes for this compound. The experimental protocols outlined in this guide provide a framework for researchers to investigate the stability and degradation of this and other reactive acyl glucuronide metabolites. A thorough understanding of these pathways is essential for predicting and mitigating potential drug-induced toxicities in the drug development process.
References
- 1. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benoxaprofen, a new anti-inflammatory agent: particle-size effect on dissolution rate and oral absorption in humans. | Semantic Scholar [semanticscholar.org]
- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-naproxen-beta-1-O-acyl glucuronide degradation kinetic studies by stopped-flow high-performance liquid chromatography-1H NMR and high-performance liquid chromatography-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Binding of Benoxaprofen Glucuronide to Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, experimental methodologies, and quantitative data related to the covalent binding of benoxaprofen (B1668000) glucuronide to proteins. Benoxaprofen, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market due to toxicity, serves as a key case study in understanding the bioactivation of carboxylic acid drugs via their acyl glucuronide metabolites. The irreversible binding of these reactive metabolites to proteins is considered a potential mechanism for idiosyncratic drug reactions.
The Core Mechanism: Bioactivation and Covalent Modification
Benoxaprofen, like many other carboxylic acid-containing drugs, undergoes glucuronidation in the liver to form benoxaprofen 1-O-β-glucuronide. This acyl glucuronide is not a stable, inert metabolite. Instead, it is a reactive electrophile capable of covalently modifying proteins through two primary mechanisms:
-
Transacylation (Nucleophilic Displacement): The ester linkage of the acyl glucuronide is susceptible to nucleophilic attack by amino acid residues on proteins, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine. This reaction results in the formation of a stable amide or thioester bond between benoxaprofen and the protein, with the release of glucuronic acid.[1][2]
-
Acyl Migration and Schiff Base Formation: The benoxaprofen acyl group can migrate from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 hydroxyl groups. These isomeric forms can then undergo ring-opening to expose a reactive aldehyde. This aldehyde can subsequently react with the primary amine of a lysine residue on a protein to form a Schiff base (imine), which can then rearrange to a more stable ketoamine linkage (Amadori product). This mechanism results in the entire benoxaprofen glucuronide conjugate becoming covalently attached to the protein.[1][2]
Human Serum Albumin (HSA) has been identified as a major target for covalent modification by this compound in plasma.[3] Specific lysine residues, notably Lys-159, have been identified as a primary site of adduction.[2]
Quantitative Data on this compound Reactivity and Protein Adduct Formation
The following tables summarize the available quantitative data regarding the formation and reactivity of this compound and its protein adducts.
Table 1: In Vitro Reactivity of this compound (BNX-G) in Hepatocytes
| Parameter | Benoxaprofen (BNX) | Flunoxaprofen (B1672895) (FLX) | Ibuprofen (IBP) | Reference |
| Relative Glucuronide Levels in Cells | > FLX > IBP | - | - | [4] |
| Relative Covalent Protein Adduct Levels in Cells | > FLX > IBP | - | - | [4] |
| Conclusion on Reactivity | BNX-G is more reactive than FLX-G | - | IBP-G is the least reactive | [4] |
Table 2: In Vivo Plasma Concentrations of Benoxaprofen Adducts in Humans (Following a 600 mg racemic dose)
| Enantiomer | Covalently Bound Concentration (ng/mL) | Reference |
| S-Benoxaprofen | 28 | [3] |
| R-Benoxaprofen | 18 | [3] |
Experimental Protocols
This section details the key experimental methodologies used to study the covalent binding of this compound to proteins.
Enzymatic Synthesis of Benoxaprofen 1-O-β-Glucuronide
The reactive metabolite, benoxaprofen 1-O-β-glucuronide, is typically synthesized in vitro for experimental studies.
-
Procedure:
-
Benoxaprofen is incubated with rabbit liver microsomes.
-
The incubation mixture is supplemented with uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), the co-factor for UDP-glucuronosyltransferases (UGTs).
-
The reaction is allowed to proceed at 37°C.
-
The synthesized this compound is then purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).[2]
-
In Vitro Incubation with Human Serum Albumin (HSA)
To study the direct interaction with a key protein target, the synthesized this compound is incubated with purified HSA.
-
Procedure:
-
Purified benoxaprofen 1-O-β-glucuronide is incubated with HSA in a phosphate (B84403) buffer (pH 7.4) at 37°C.[2]
-
To investigate the mechanism of Schiff base formation, parallel incubations can be performed in the presence of sodium cyanoborohydride (NaCNBH₃), a reducing agent that will stabilize the imine linkage.[2]
-
Following incubation, unbound benoxaprofen and its glucuronide are removed by dialysis or gel filtration.
-
Proteolytic Digestion of Modified HSA
To identify the specific sites of covalent modification on HSA, the protein is enzymatically digested into smaller peptides.
-
Procedure:
-
The HSA-adduct mixture is denatured, typically using urea.
-
Cysteine residues are reduced with a reducing agent like dithiothreitol (B142953) (DTT).
-
The reduced cysteines are then alkylated with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
The protein is then digested with a protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues. The digestion is typically carried out overnight at 37°C.[2]
-
Analysis of Protein Adducts by HPLC-Tandem Mass Spectrometry (MS/MS)
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry to identify the modified peptides and pinpoint the exact amino acid residues that have been adducted.
-
Procedure:
-
The tryptic digest is injected onto a reverse-phase HPLC column to separate the peptides.
-
The separated peptides are then introduced into a mass spectrometer, often using an electrospray ionization (ESI) source.[2]
-
The mass spectrometer is operated in a data-dependent acquisition mode. A full scan MS is performed to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
The most abundant ions are then selected for fragmentation (MS/MS). The fragmentation pattern provides sequence information about the peptide and allows for the identification of the mass shift corresponding to the benoxaprofen adduct.[2]
-
The modified peptides are identified by searching the MS/MS data against the known sequence of HSA, with the mass of the benoxaprofen or this compound adduct specified as a potential modification.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes.
Caption: Metabolic activation and covalent binding pathways of this compound.
Caption: Experimental workflow for identifying protein adducts of this compound.
References
- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms for covalent binding of this compound to human serum albumin. Studies By tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent binding of acidic drugs via reactive intermediates: detection of benoxaprofen and flunoxaprofen protein adducts in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoselective Metabolism of Benoxaprofen to its Glucuronide Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, was withdrawn from the market due to significant hepatotoxicity. Its metabolism, particularly the formation of acyl glucuronides, has been a subject of interest in understanding its adverse effects. Like other profens, benoxaprofen is a chiral compound, existing as (R)-(-) and (S)-(+) enantiomers. The metabolism of these enantiomers is stereoselective, a critical factor in both the drug's pharmacokinetics and its toxicological profile. This technical guide provides an in-depth overview of the stereoselective metabolism of benoxaprofen to its glucuronide isomers, compiling available quantitative data, detailing experimental protocols, and visualizing key metabolic and experimental pathways.
Stereoselective Disposition of Benoxaprofen
A key feature of benoxaprofen's metabolism is the unidirectional chiral inversion of the (R)-(-)-enantiomer to the pharmacologically active (S)-(+)-enantiomer in humans[1]. This inversion significantly influences the enantiomeric composition of the drug in plasma and urine following administration of the racemic mixture.
Glucuronidation: The Major Metabolic Pathway
The primary route of elimination for benoxaprofen is hepatic metabolism via glucuronidation[2]. This process involves the conjugation of the carboxylic acid group of benoxaprofen with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of benoxaprofen acyl glucuronide (BNX-G), a more water-soluble metabolite that can be excreted. The formation of these acyl glucuronides is considered a critical step in the bioactivation of benoxaprofen, as these metabolites are reactive and can covalently bind to proteins[3][4].
While direct stereoselective kinetic data for the glucuronidation of individual benoxaprofen enantiomers is not extensively available in the public domain, studies on the overall glucuronidation of the racemic mixture provide valuable insights into the process.
Quantitative Data on Benoxaprofen Glucuronidation
The following tables summarize the available kinetic parameters for the formation of benoxaprofen glucuronide (BNX-G) in human and rat liver microsomes. It is important to note that these values represent the combined formation of both diastereomeric glucuronides from the racemic substrate.
Table 1: Michaelis-Menten Kinetic Parameters for Benoxaprofen Glucuronidation in Human Liver Microsomes [3]
| Donor | Vmax (nmol/mg/min) | KM (mM) |
| 1 | 0.865 | 0.322 |
| 2 | 1.24 | 0.396 |
| 3 | Very Low Activity | - |
Table 2: Michaelis-Menten Kinetic Parameters for Benoxaprofen Glucuronidation in Rat Liver Microsomes [3][5]
| Study | Vmax (nmol/mg/min) | KM (mM) |
| Dong et al., 2009[3] | 0.30 ± 0.18 | 0.52 ± 0.43 |
| Dong et al., 1999[5] | Comparable mean values to the 2009 study were obtained | Not noticeably altered by inducers |
UDP-Glucuronosyltransferase (UGT) Isoforms in Profen Glucuronidation
While specific UGT isoforms responsible for benoxaprofen glucuronidation have not been definitively identified, research on other profen NSAIDs suggests the involvement of multiple enzymes. UGT1A9 and UGT2B7 are the primary isoforms implicated in the glucuronidation of profens such as ibuprofen, flurbiprofen, and ketoprofen (B1673614) in human liver microsomes[5]. It is highly probable that these same UGT isoforms are involved in the metabolism of benoxaprofen.
Experimental Protocols
In Vitro Benoxaprofen Glucuronidation Assay Using Human or Rat Liver Microsomes
This protocol is adapted from the methodology described by Dong et al. (2009)[3].
1. Microsome Preparation and Activation:
-
Thaw human or rat liver microsomes on ice.
-
Pre-incubate the microsomal protein with Triton X-100 (final concentration 0.05%) for 15 minutes at room temperature to activate the UGT enzymes.
2. Incubation Mixture Preparation:
-
Prepare the incubation mixture (total volume 0.5 mL) containing:
-
Microsomal protein (2 mg/mL)
-
Tris buffer (100 mM, pH 7.4)
-
Magnesium chloride (10 mM)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) (0.4 mM) to inhibit hydrolytic enzymes.
-
Saccharic acid 1,4-lactone (16 mM) to inhibit β-glucuronidase.
-
Benoxaprofen (at various concentrations, e.g., 0.1 to 2 mM, to determine kinetics).
-
3. Reaction Initiation and Termination:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDP-glucuronic acid (UDPGA) to a final concentration of 10 mM.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 10, 15, 20 minutes), take aliquots (0.10 mL) and add them to 0.20 mL of ice-cold acetonitrile (B52724) containing an internal standard to stop the reaction.
-
Adjust the pH of the samples to 2-4.
4. Sample Processing and Analysis:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
5. HPLC Analysis of this compound:
-
A reverse-phase HPLC method with fluorescence detection is typically used for the quantification of benoxaprofen and its glucuronide.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for benoxaprofen.
-
The concentration of the formed this compound is determined by comparing its peak area to a standard curve.
Proposed Method for Chiral Separation of this compound Diastereomers
1. HPLC System:
-
A standard HPLC system with a UV or fluorescence detector.
2. Chiral Stationary Phase (CSP):
-
A polysaccharide-based chiral column, such as one derivatized with amylose (B160209) or cellulose (B213188) (e.g., Chiralpak series), would be a primary choice for separating the diastereomeric glucuronides.
3. Mobile Phase Optimization:
-
A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chiral separations.
-
The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be necessary to improve peak shape and resolution.
-
For reversed-phase chiral separations, a mixture of acetonitrile or methanol (B129727) and an aqueous buffer would be employed.
4. Method Validation:
-
The developed method would require validation for linearity, accuracy, precision, and selectivity to ensure reliable quantification of each diastereomer.
Visualizations
Metabolic Pathway of Benoxaprofen Glucuronidation
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glycerolysis of acyl glucuronides as an artifact of in vitro drug metabolism incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of selective phase II enzyme inducers on glucuronidation of benoxaprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Toxicokinetics of Benoxaprofen and its Glucuronide Metabolite
Executive Summary: Benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was withdrawn from the market in 1982 due to severe adverse effects, including fatal cholestatic jaundice, nephrotoxicity, and pronounced photosensitivity.[1][2][3] This technical guide provides an in-depth analysis of the toxicokinetics of benoxaprofen and its primary metabolite, benoxaprofen acyl glucuronide. We explore the absorption, distribution, metabolism, and excretion (ADME) properties that contribute to its toxicity profile. A central focus is the role of the reactive acyl glucuronide metabolite in mediating hepatotoxicity through covalent protein binding. This document consolidates quantitative pharmacokinetic data, details relevant experimental protocols, and provides visual diagrams of key metabolic and toxicological pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Pharmacokinetics of Benoxaprofen
Benoxaprofen's toxic profile is intrinsically linked to its pharmacokinetic properties, characterized by efficient absorption, a long elimination half-life that is further prolonged in the elderly, and a metabolic pathway that generates a reactive intermediate.
Absorption
Benoxaprofen is well-absorbed following oral administration in humans.[1][4] Studies involving single oral doses of 100 mg, 200 mg, and 400 mg resulted in mean peak plasma concentrations of 13.0, 33.5, and 45.3 µg/mL, respectively.[4] The presence of food has been shown to delay the rate of absorption, but it does not affect the total amount of drug absorbed.[4] The particle size of the drug formulation also influences the absorption rate, with smaller particles leading to faster absorption.[4]
Distribution
Once absorbed, benoxaprofen is extensively bound to plasma proteins.[1] In animal studies using rats, benoxaprofen was found to distribute into the fetus, although at concentrations notably lower than in maternal tissues.[1]
Metabolism
The metabolism of benoxaprofen is a critical factor in its toxicity. It does not readily undergo oxidative metabolism; instead, the primary metabolic route is hepatic conjugation.[1][2]
-
Glucuronidation: The main metabolic pathway for benoxaprofen is the formation of an acyl glucuronide conjugate in the liver.[2][5] This metabolite is not a stable, inert product; rather, it is a reactive electrophile implicated in the drug's hepatotoxicity.[5]
-
Chiral Inversion: Benoxaprofen was marketed as a racemic mixture of (R)-(-) and (S)-(+) enantiomers.[1] In humans, the (R)-(-)-enantiomer undergoes stereoselective inversion to the pharmacologically active (S)-(+)-enantiomer.[1]
-
Oxidative Pathways: While not a major route, there is evidence suggesting that benoxaprofen can be a weak inducer and substrate for cytochrome P450I enzymes.[1][6] This minor pathway could potentially lead to the oxygenation of the 4-chlorophenyl ring and the formation of toxic metabolites, though the acyl glucuronide remains the primary species of concern for toxicity.[1][6]
Excretion
Benoxaprofen exhibits a slow plasma clearance of approximately 4.5 mL/min.[1] The drug undergoes biliary excretion and is subject to enterohepatic circulation, which contributes to its long half-life.[1] Renal clearance is low, with one study reporting a value of 1.6 mL/min/1.73 m², and only 13.9% of an administered dose being recovered in the urine as the parent drug over a 24-hour period.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of benoxaprofen derived from studies in humans and preclinical species.
Table 1: Pharmacokinetic Parameters of Benoxaprofen in Healthy Adult Humans
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | 19 - 35 hours | [1][2][8] |
| Time to Peak Plasma Conc. (Tmax) | 3.6 hours (after 600 mg dose) | [7] |
| Peak Plasma Concentration (Cmax) | 47.3 µg/mL (after 600 mg dose) | [7] |
| Total Plasma Clearance (CLp) | 4.5 - 4.8 mL/min | [1][7] |
| Renal Clearance (Cr) | 1.6 mL/min/1.73 m² | [7] |
| Urinary Excretion (24h) | 13.9% of dose (unchanged drug) | [7] |
Table 2: Pharmacokinetic Parameters of Benoxaprofen in Special Populations
| Population | Parameter | Value | Reference(s) |
| Elderly (mean age 77 years) | Elimination Half-life (t½) | Mean: 101 hours | [9] |
| Elderly (>80 years) | Elimination Half-life (t½) | Up to 148 hours | [1] |
| Patients with Renal Impairment | Pharmacokinetics | No major changes until creatinine (B1669602) clearance < 10-20 mL/min | [7] |
The Role of the Acyl Glucuronide Metabolite in Toxicity
The formation of benoxaprofen acyl glucuronide is a key event in the cascade leading to liver injury.
Formation and Reactivity
Acyl glucuronides of many carboxylic acid-containing drugs are known to be chemically reactive. They can undergo intramolecular acyl migration to form various positional isomers and can react with nucleophiles, such as the side chains of amino acids in proteins. Studies comparing benoxaprofen (BNX) to its less toxic structural analog, flunoxaprofen (B1672895) (FLX), have shown that benoxaprofen-glucuronide (BNX-G) is significantly more reactive than flunoxaprofen-glucuronide (FLX-G).
Covalent Binding to Cellular Proteins
The reactivity of BNX-G leads to its covalent binding to hepatic proteins.[5] This process, known as haptenization, modifies the structure and function of essential cellular proteins. In vitro studies using sandwich-cultured human and rat hepatocytes demonstrated that the extent of covalent protein adduct formation was significantly higher for benoxaprofen than for flunoxaprofen or ibuprofen.[5] This finding strongly supports the hypothesis that the formation of protein adducts by the acyl glucuronide metabolite is a primary mechanism of benoxaprofen-induced hepatotoxicity.[5] In vivo studies in rats identified major liver protein targets of 110 and 70 kDa that were modified by benoxaprofen.
Other Mechanisms of Toxicity
Phototoxicity
Benoxaprofen was notorious for causing severe phototoxicity.[10][11] This adverse effect is not an allergic reaction but a direct phototoxic response mediated by ultraviolet A (UVA) wavelengths.[11][12] The mechanism involves the absorption of UV radiation by the drug molecule, leading to rapid photodecarboxylation.[10][13] The resulting lipophilic photoproduct is thought to initiate lipid peroxidation and cell membrane damage.[13] The structural similarity of benoxaprofen's benzoxazole (B165842) ring to the known phototoxic compound psoralen (B192213) is also considered a contributing factor.[1][6] Clinical manifestations included a sharp burning and stinging sensation upon light exposure, followed by erythema and, in some cases, onycholysis (nail detachment).[11][12]
Experimental Protocols
In Vivo Pharmacokinetic Studies in Humans
-
Objective: To determine the pharmacokinetic profile of benoxaprofen in healthy or specific patient populations.
-
Methodology: Healthy volunteers or patients (e.g., with renal impairment) were administered a single oral dose of benoxaprofen (e.g., 600 mg).[7] Serial blood samples were collected over a predetermined period (e.g., up to 17 days for studies in the elderly).[9] Plasma was separated, and benoxaprofen concentrations were quantified using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, t½, and clearance were then calculated using appropriate compartmental models (e.g., one- or two-compartment open models).[7][8]
In Vitro Hepatocyte Assays for Metabolism and Covalent Binding
-
Objective: To investigate the formation of the glucuronide metabolite and its covalent binding to liver proteins.
-
Methodology: Sandwich-cultured hepatocytes from rats or humans were used as they maintain metabolic and transporter functions.[5] The cells were exposed to benoxaprofen at various concentrations and for different time points. At the end of the incubation, both the culture medium and the cell lysates were collected. The medium was analyzed to quantify the amount of benoxaprofen-glucuronide formed. The cell lysates were processed to precipitate proteins, and the resulting protein pellets were analyzed for covalently bound benoxaprofen adducts, often using immunological methods or mass spectrometry.[5]
Bioanalytical Methods for Quantification
-
Objective: To accurately measure concentrations of benoxaprofen and its metabolites in biological matrices like plasma, urine, or cell culture media.
-
Methodology: While original studies used methods of their time, modern analysis would typically involve High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[14][15]
-
Sample Preparation: A sample preparation step is crucial to remove interfering matrix components. This is commonly achieved through protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[15]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 reverse-phase column is typically used to separate benoxaprofen and its glucuronide from other components based on their hydrophobicity.
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification by monitoring unique precursor-to-product ion transitions for each analyte.
-
Visualizations and Pathways
Caption: Metabolic pathways of benoxaprofen, including chiral inversion and formation of the acyl glucuronide.
Caption: Proposed mechanism of benoxaprofen acyl glucuronide-mediated hepatotoxicity.
References
- 1. Benoxaprofen - Wikipedia [en.wikipedia.org]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benoxaprofen | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preliminary studies of absorption and excretion of benoxaprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A retrospective study of the molecular toxicology of benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of benoxaprofen in subjects with normal and impaired renal function, prediction of multiple-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic studies of benoxaprofen after therapeutic doses with a review of related pharmacokinetic and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of benoxaprofen in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 11. Phototoxicity to benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The phototoxic effects of benoxaprofen and their management and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Benoxaprofen Glucuronide in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benoxaprofen (B1668000) glucuronide in human plasma. Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), is primarily metabolized to its acyl glucuronide, a reactive metabolite that has been implicated in the drug's toxicity. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and toxicokinetic studies. The described method utilizes protein precipitation for sample preparation and reversed-phase HPLC with UV detection for analysis. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.
Introduction
Benoxaprofen is an NSAID that was withdrawn from the market due to severe hepatotoxicity.[1][2] The formation of reactive acyl glucuronides is a key area of investigation in understanding the mechanisms of drug-induced liver injury.[1][2] Therefore, a validated bioanalytical method for the quantification of benoxaprofen glucuronide in biological matrices is essential for preclinical and clinical research. This application note presents a detailed HPLC-UV method for the determination of this compound in human plasma, offering a valuable tool for drug metabolism and safety assessment studies.
Experimental
Materials and Reagents
-
Benoxaprofen and this compound reference standards
-
Internal Standard (IS) (e.g., a structurally similar NSAID glucuronide)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Trifluoroacetic acid (TFA) or formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Chromatographic Conditions
The chromatographic separation is performed on a reversed-phase C18 column.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 313 nm |
| Run Time | 15 minutes |
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL. The correlation coefficient (r²) was >0.995.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | < 10% | < 10% | ± 15% | ± 15% |
| Medium | 5.0 | < 10% | < 10% | ± 15% | ± 15% |
| High | 40.0 | < 10% | < 10% | ± 15% | ± 15% |
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) was determined to be 0.1 µg/mL with a precision of <20% and accuracy within ±20%.
Recovery
The extraction recovery of this compound from human plasma was determined at three QC concentrations.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 0.3 | > 85% |
| Medium | 5.0 | > 85% |
| High | 40.0 | > 85% |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including room temperature for 4 hours, three freeze-thaw cycles, and at -80°C for 30 days.
Results and Discussion
This HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and provides good recovery. The chromatographic conditions achieve adequate separation of the analyte from endogenous plasma components. The method validation results demonstrate that the assay is accurate, precise, and suitable for its intended purpose in pharmacokinetic and toxicokinetic studies. For higher sensitivity and selectivity, an LC-MS/MS method could be developed.[1][4]
Visual Protocols
Caption: Overall experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The HPLC method described in this application note is suitable for the quantitative determination of this compound in human plasma. The detailed protocols and validation data provide a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. The application of this method will facilitate a better understanding of the disposition and potential toxicity of benoxaprofen.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Benoxaprofen Glucuronide in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of benoxaprofen (B1668000) glucuronide in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily metabolized in the liver via glucuronidation before excretion in the urine.[1][2] Monitoring the levels of its major metabolite, benoxaprofen acyl glucuronide, is crucial in pharmacokinetic and drug metabolism studies. The method described herein involves enzymatic hydrolysis of the glucuronide conjugate, followed by a simple sample clean-up and analysis by LC-MS/MS in negative ion mode. This method is intended for researchers, scientists, and drug development professionals.
Introduction
Benoxaprofen is an arylpropionic acid class NSAID that was previously used for the management of arthritis.[1] The primary route of elimination for benoxaprofen is hepatic metabolism, with glucuronidation being the major pathway.[1][2] The resulting acyl glucuronide is then excreted in the urine.[2] Acyl glucuronides of some NSAIDs have been implicated in adverse drug reactions due to their potential to form covalent adducts with proteins.[3] Therefore, a reliable method for the quantification of benoxaprofen glucuronide in biological matrices is essential for toxicological assessments and pharmacokinetic studies.
This application note provides a comprehensive workflow for the analysis of this compound in human urine. The protocol includes sample preparation involving enzymatic hydrolysis, liquid chromatography for separation, and tandem mass spectrometry for detection and quantification.
Experimental
Materials and Reagents
-
Benoxaprofen standard (≥98% purity)
-
Benoxaprofen-d4 (internal standard, IS)
-
β-glucuronidase from E. coli
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human urine (drug-free)
Sample Preparation
-
Enzymatic Hydrolysis: To 100 µL of human urine sample, add 50 µL of β-glucuronidase solution (in 100 mM ammonium acetate buffer, pH 6.8) and 10 µL of internal standard solution (benoxaprofen-d4, 1 µg/mL in methanol).
-
Incubate the mixture at 37°C for 2 hours to ensure complete cleavage of the glucuronide moiety.
-
Protein Precipitation: After incubation, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Sample Dilution: Transfer the supernatant to a new microcentrifuge tube and dilute with an equal volume of LC-MS grade water prior to injection.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 10% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Benoxaprofen | 300.0 | 256.0 | 100 | 15 |
| Benoxaprofen-d4 (IS) | 304.0 | 260.0 | 100 | 15 |
Note: The precursor ion for this compound (m/z 476.1) can also be monitored directly if standards are available. A common fragment for glucuronides is the loss of the glucuronic acid moiety (176 Da), resulting in the parent drug ion (m/z 300.0).
Method Validation (Representative Data)
The following table summarizes the typical performance characteristics of this method, based on validation data for similar analytes.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal |
Results and Discussion
This LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human urine. The sample preparation procedure, involving enzymatic hydrolysis and protein precipitation, is straightforward and effective in removing matrix interferences. The chromatographic conditions allow for good separation of benoxaprofen from endogenous urine components. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
Signaling Pathways and Workflows
Figure 1. Metabolic pathway of benoxaprofen glucuronidation.
Figure 2. Experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS method detailed in this application note is suitable for the quantitative analysis of this compound in human urine. The protocol is sensitive, selective, and reproducible, making it a valuable tool for pharmacokinetic, drug metabolism, and toxicology studies involving benoxaprofen.
References
- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
Application Note: Analysis of Benoxaprofen Glucuronide by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of benoxaprofen (B1668000) glucuronide, a reactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Benoxaprofen was withdrawn from the market due to severe hepatotoxicity, which has been linked to the formation of its acyl glucuronide metabolite.[1][2] This document outlines the in vitro synthesis of benoxaprofen glucuronide using liver microsomes, sample preparation from plasma, and a comprehensive LC-MS/MS method for its detection and characterization. The presented information is critical for researchers studying drug metabolism, reactive metabolites, and the toxicological profiles of carboxylic acid-containing drugs.
Introduction
Benoxaprofen is an NSAID that undergoes hepatic metabolism, primarily through glucuronidation, to form benoxaprofen acyl glucuronide.[3] This metabolite is chemically reactive and can covalently bind to proteins, a mechanism believed to be a key factor in the drug's associated hepatotoxicity.[1][2][4][5] Acyl glucuronides are known to undergo intramolecular rearrangement to form various positional isomers, further complicating their analysis and toxicological assessment.[6][7] Understanding the formation and fragmentation of this compound is therefore essential for mechanistic toxicology studies and for the development of safer pharmaceuticals.
Mass spectrometry, particularly LC-MS/MS, is a powerful technique for the sensitive and specific detection and structural elucidation of drug metabolites.[8] This application note details a robust methodology for the analysis of this compound, including its characteristic fragmentation pattern, which is crucial for its unambiguous identification in complex biological matrices.
Experimental Protocols
In Vitro Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound using rat or human liver microsomes.
Materials:
-
Benoxaprofen
-
Rat or Human Liver Microsomes
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Triton X-100
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of benoxaprofen in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture (final volume of 0.5 mL) containing:
-
Liver microsomes (e.g., 1 mg/mL final concentration)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Triton X-100 (0.05% w/v, to activate microsomes)
-
Benoxaprofen (from stock solution, final concentration e.g., 100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration e.g., 2 mM).
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation from Plasma
This protocol describes the extraction of this compound from plasma samples.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade, ice-cold
-
Internal standard
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Nebulizer Gas | Nitrogen, 40 psi |
| Drying Gas Flow | 9 L/min |
| Collision Gas | Argon |
Data Presentation
Predicted Mass Spectrometry Fragmentation Data
The analysis of this compound is typically performed in negative ion mode. The expected precursor ion and the characteristic product ions are summarized below.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Interpretation |
| This compound | 476.1 | 300.1 | [Benoxaprofen - H]⁻ (Aglycone) |
| 175.0 | [Glucuronic acid - H₂O - H]⁻ | ||
| 113.0 | [Glucuronic acid - 2H₂O - CO₂ - H]⁻ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in negative ESI mode.
Discussion
The presented LC-MS/MS method provides a robust and sensitive approach for the detection and characterization of this compound. The characteristic fragmentation pattern in negative ion mode involves a neutral loss of the glucuronic acid moiety (176 Da) to yield the deprotonated benoxaprofen aglycone at m/z 300.1.[9] Further characteristic fragment ions of the glucuronide moiety are observed at m/z 175.0 and 113.0, which correspond to the dehydrated and decarboxylated-dehydrated glucuronic acid, respectively.[10] These fragments serve as diagnostic ions for the identification of glucuronide conjugates.
The in vitro synthesis protocol allows for the generation of the this compound standard, which is essential for method development and quantification. The sample preparation procedure from plasma is straightforward and efficient, involving a simple protein precipitation step.
It is important to note that acyl glucuronides can be unstable and undergo hydrolysis and intramolecular rearrangement.[6][7] Therefore, it is crucial to handle samples appropriately, minimizing exposure to high pH and elevated temperatures, to ensure the integrity of the analyte.
Conclusion
This application note provides a comprehensive guide for the analysis of this compound using LC-MS/MS. The detailed protocols for in vitro synthesis, sample preparation, and instrumental analysis, along with the characteristic fragmentation data, will be a valuable resource for researchers in drug metabolism, toxicology, and pharmaceutical development. This methodology can be adapted for the analysis of other acyl glucuronides and will contribute to a better understanding of their role in drug-induced toxicity.
References
- 1. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mac-mod.com [mac-mod.com]
- 5. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
Application Notes and Protocols for Developing In Vitro Hepatocyte Models for Benoxaprofen Glucuronide Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen (B1668000) is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to severe hepatotoxicity, including fatal cholestatic jaundice.[1][2][3] Evidence suggests that the toxicity is not caused by the parent drug alone but is linked to its major metabolite, benoxaprofen acyl glucuronide.[4][5][6] This reactive metabolite can covalently bind to hepatic proteins, a mechanism hypothesized to initiate cellular stress and toxicity.[4][6] Therefore, developing predictive and mechanistically informative in vitro models is crucial for understanding and identifying compounds with similar liabilities early in drug development.
This document provides detailed protocols and application notes for establishing robust in vitro hepatocyte models to investigate the toxicity of benoxaprofen glucuronide. It covers model selection, experimental procedures for assessing key toxicity endpoints, and data presentation guidelines.
Choosing the Right In Vitro Hepatocyte Model
The selection of an appropriate in vitro model is critical for obtaining clinically relevant data. The primary challenge is maintaining the metabolic competence and physiological functions of hepatocytes in culture.[7][8] Primary human hepatocytes (PHHs) are considered the "gold standard" but rapidly lose their functions in conventional 2D cultures.[7] Advanced models like 3D spheroids and induced pluripotent stem cell (iPSC)-derived hepatocytes offer extended functionality and are more suitable for studying long-term or chronic toxicity.[9][10]
Below is a decision-making workflow to guide model selection.
Caption: Decision workflow for selecting an appropriate hepatocyte model.
Experimental Workflow
A typical experimental workflow for assessing this compound toxicity involves hepatocyte culture, treatment with the test compound, and subsequent analysis of various toxicity endpoints.
Caption: General experimental workflow for in vitro toxicity assessment.
Experimental Protocols
Protocol 1: Culture and Treatment of 2D Primary Human Hepatocytes (PHH)
This protocol describes the basic steps for thawing, plating, and treating PHHs in a standard 2D monolayer format.[11] This model is suitable for short-term toxicity studies (24-72 hours).
Materials:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte Plating Medium (e.g., DMEM with 5% FBS, dexamethasone, insulin)[11]
-
Hepatocyte Maintenance Medium
-
Collagen Type I-coated 96-well plates[11]
-
Benoxaprofen (and/or this compound)
-
Vehicle control (e.g., 0.1% DMSO)
Procedure:
-
Plate Coating: Pre-coat 96-well plates with Collagen Type I according to the manufacturer's instructions.
-
Thawing Hepatocytes: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath for 1.5-2 minutes until a small ice crystal remains.[11] Do not submerge the cap.
-
Cell Plating: Transfer the cell suspension to a conical tube containing pre-warmed Hepatocyte Plating Medium. Centrifuge, resuspend the pellet, and determine cell viability (should be ≥70%).[11]
-
Seeding: Seed the cells onto the collagen-coated 96-well plate at a density that achieves a confluent monolayer. Add the cell suspension gently to each well.[11]
-
Incubation: Incubate the plate at 37°C, 5% CO₂. After 4-6 hours, replace the plating medium with pre-warmed Hepatocyte Maintenance Medium to remove unattached cells. Allow cells to form a stable monolayer overnight.[11]
-
Treatment: Prepare serial dilutions of benoxaprofen or its glucuronide in maintenance medium. The final vehicle concentration should be consistent across all wells (e.g., ≤0.1% DMSO).
-
Exposure: Aspirate the medium from the wells and add the medium containing the test compounds or vehicle control.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours) before proceeding to endpoint assays.
Protocol 2: Formation and Treatment of 3D Hepatocyte Spheroids
3D spheroid models better mimic the in vivo liver microenvironment and maintain hepatocyte function for extended periods, making them ideal for chronic toxicity studies.[9][12]
Materials:
-
Cryopreserved primary human hepatocytes or iPSC-derived hepatocytes
-
Spheroid formation medium (specific to cell type)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Geltrex™ or similar basement membrane matrix (optional, often used for iPSC-derived hepatocytes)[13]
Procedure:
-
Cell Preparation: Thaw hepatocytes as described in Protocol 1.
-
Seeding for Spheroid Formation: Resuspend the cells in spheroid formation medium. For iPSC-derived hepatocytes, this may involve mixing with a Geltrex solution.[13]
-
Plating: Plate the cells into ULA 96-well plates at a density of 1,000-2,000 cells/well.[13]
-
Spheroid Formation: Centrifuge the plate briefly (e.g., 300 x g for 2 minutes) to facilitate cell aggregation at the bottom of the wells.[13]
-
Incubation: Incubate at 37°C, 5% CO₂. Spheroids will typically form within 24-72 hours.[13] Monitor spheroid formation and morphology daily.
-
Medium Change: Perform partial medium changes every 2-3 days by carefully removing half the medium and replacing it with fresh, pre-warmed medium.
-
Treatment: Once stable spheroids have formed (e.g., day 5-7), begin treatment by adding test compounds during a partial medium change.
-
Incubation: Incubate for the desired duration. For chronic studies, repeated dosing can be performed with each medium change.
-
Analysis: At the end of the treatment period, spheroids can be analyzed using imaging-based assays or lysed for biochemical assays.
Protocol 3: General Cytotoxicity Assessment (LDH Release Assay)
Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage, serving as a marker of cytotoxicity.[14][15]
Materials:
-
LDH cytotoxicity assay kit
-
96-well clear flat-bottom plate
-
Lysis buffer (provided in most kits)
Procedure:
-
Sample Collection: Following treatment (from Protocol 1 or 2), carefully collect a sample of the culture supernatant from each well without disturbing the cells/spheroids. Transfer to a new 96-well plate.
-
Cell Lysis (Total LDH): Add lysis buffer to the original wells to lyse the remaining cells and release the intracellular LDH. This will serve as the maximum LDH release control.
-
Reaction Setup: Add the LDH reaction mixture from the kit to all samples (supernatant and lysate) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 4: Apoptosis Assessment (Caspase-3/7 Activity Assay)
Caspases are key mediators of apoptosis. Measuring the activity of effector caspases like caspase-3 and -7 is a reliable method to quantify apoptosis.[15][16]
Materials:
-
Luminescent or fluorescent caspase-3/7 activity assay kit
-
96-well opaque white or black plates (for luminescence or fluorescence, respectively)
Procedure:
-
Plate Equilibration: After the treatment period, allow the cell plate to equilibrate to room temperature.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the kit's instructions. This typically involves mixing a substrate with a buffer.
-
Reagent Addition: Add the prepared reagent directly to each well of the cell plate.
-
Incubation: Incubate at room temperature for the time specified in the protocol (e.g., 1-2 hours), protected from light.
-
Measurement: Measure luminescence or fluorescence using a microplate reader.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.
Protocol 5: Assessment of Mitochondrial Dysfunction (Mitochondrial Membrane Potential Assay)
Mitochondrial injury is a common mechanism of drug-induced liver injury.[17][18] A decrease in mitochondrial membrane potential (MMP) is an early indicator of mitochondrial dysfunction and apoptosis.
Materials:
-
MMP assay kit (e.g., using JC-10 or TMRE dyes)[19]
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Dye Loading: Prepare the MMP dye solution in assay buffer or culture medium. Remove the treatment medium from the cells and add the dye solution to each well.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for the recommended time (e.g., 30-60 minutes).
-
Washing (if required): Some protocols may require washing the cells with buffer to remove excess dye.
-
Measurement: Measure the fluorescence intensity at the appropriate wavelengths for the specific dye used. For JC-10, this involves measuring both green (monomers, indicating low MMP) and red (aggregates, indicating high MMP) fluorescence.[19]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Proposed Signaling Pathway for this compound Toxicity
Benoxaprofen is metabolized in hepatocytes to its acyl glucuronide. This reactive metabolite can covalently bind to cellular proteins, including mitochondrial proteins. This adduct formation can trigger mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and depletion of ATP. The resulting oxidative stress and energy crisis can activate apoptotic pathways, culminating in hepatocyte death.[4][6][18][20]
Caption: Proposed pathway for this compound-induced hepatotoxicity.
Data Analysis and Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different models, compounds, and concentrations.
Table 1: Cytotoxicity of Benoxaprofen in Different Hepatocyte Models
| Model Type | Time Point | IC₅₀ (µM) | Max % LDH Release |
| 2D PHH | 24h | 150 ± 15 | 75 ± 5% |
| 48h | 85 ± 9 | 88 ± 4% | |
| 3D PHH Spheroids | 48h | 210 ± 22 | 60 ± 8% |
| 96h | 120 ± 13 | 82 ± 6% | |
| iPSC-Hepatocytes | 48h | 110 ± 12 | 80 ± 7% |
| 96h | 70 ± 8 | 91 ± 5% | |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Mechanistic Toxicity Endpoints Following Benoxaprofen Treatment (100 µM)
| Model Type | Endpoint | 24h (Fold Change vs. Control) | 48h (Fold Change vs. Control) |
| 2D PHH | Caspase-3/7 Activity | 2.5 ± 0.3 | 4.8 ± 0.5 |
| Intracellular ROS | 3.1 ± 0.4 | 5.2 ± 0.6 | |
| MMP (Red/Green Ratio) | 0.6 ± 0.08 | 0.3 ± 0.05 | |
| 3D PHH Spheroids | Caspase-3/7 Activity | 1.8 ± 0.2 | 3.5 ± 0.4 |
| Intracellular ROS | 2.2 ± 0.3 | 4.1 ± 0.5 | |
| MMP (Red/Green Ratio) | 0.8 ± 0.1 | 0.5 ± 0.07 | |
| Data are presented as mean ± standard deviation. |
Conclusion
The choice of an in vitro hepatocyte model significantly impacts the outcome and relevance of toxicity studies. While 2D PHH cultures are useful for rapid, acute toxicity screening, 3D spheroid and iPSC-derived hepatocyte models provide more physiologically relevant systems for investigating mechanisms of drug-induced liver injury, particularly for metabolites like this compound that may cause toxicity after prolonged exposure.[7][9] By combining these advanced models with a suite of mechanistic assays, researchers can gain a deeper understanding of potential hepatotoxicity and make more informed decisions during drug development.
References
- 1. Benoxaprofen - Wikipedia [en.wikipedia.org]
- 2. Liver Injury from Nonsteroidal Anti-inflammatory Drugs in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of benoxaprofen and flunoxaprofen acyl glucuronides in covalent binding to rat plasma and liver proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of Three-Dimensional Cultures of Primary Human Hepatocytes (Spheroids) as Pharmacokinetic Models | MDPI [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. High-Content 3D Toxicity Screening using iPSC-derived Hepatocyte Spheroids [moleculardevices.com]
- 14. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 15. mdpi.com [mdpi.com]
- 16. Primary hepatocytes and their cultures in liver apoptosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 18. pure.eur.nl [pure.eur.nl]
- 19. Enzyme activity assays | Abcam [abcam.com]
- 20. Benoxaprofen induced toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Benoxaprofen Glucuronide Metabolism in Sandwich-Cultured Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sandwich-cultured hepatocytes (SCHs) for the investigation of benoxaprofen (B1668000) glucuronidation. This in vitro model system offers a physiologically relevant environment for studying hepatic metabolism and transport, closely mimicking the in vivo state.
Benoxaprofen, a nonsteroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to severe hepatotoxicity.[1] Its metabolism primarily involves the formation of an acyl glucuronide, a reactive metabolite implicated in the observed toxicity.[1] Understanding the kinetics and disposition of benoxaprofen glucuronide is crucial for elucidating the mechanisms of its toxicity. Sandwich-cultured hepatocytes are a valuable tool for these investigations as they maintain cell polarity, viability, and the expression of key drug-metabolizing enzymes and transporters for an extended period.[2]
Data Presentation
Quantitative Data Summary
| Parameter | Species | Value | Units | Source |
| Vmax | Human (Liver Microsomes) | 1.57 ± 0.45 | nmol/min/mg protein | Dong et al., 2009 |
| Km | Human (Liver Microsomes) | 0.59 ± 0.18 | mM | Dong et al., 2009 |
| Vmax | Rat (Liver Microsomes) | 0.45 ± 0.04 | nmol/min/mg protein | Dong et al., 1999 |
| Km | Rat (Liver Microsomes) | 0.30 ± 0.05 | mM | Dong et al., 1999 |
Caption: Kinetic parameters for benoxaprofen glucuronidation in liver microsomes.
| Comparison | System | Observation | Source |
| Glucuronide Formation | Sandwich-Cultured Rat Hepatocytes | Benoxaprofen > Flunoxaprofen (B1672895) > Ibuprofen | Dong et al., 2009 |
| Covalent Binding | Sandwich-Cultured Rat Hepatocytes | Benoxaprofen > Flunoxaprofen > Ibuprofen | Dong et al., 2009 |
| Glucuronide Formation | Sandwich-Cultured Human Hepatocytes | Significantly higher for Benoxaprofen vs. Flunoxaprofen | Dong et al., 2009 |
| Covalent Binding | Sandwich-Cultured Human Hepatocytes | Greater for Benoxaprofen vs. Flunoxaprofen | Dong et a., 2009 |
Caption: Comparative formation of glucuronides and covalent binding in sandwich-cultured hepatocytes.
Experimental Protocols
This section provides detailed protocols for the culture of sandwich-cultured hepatocytes and the subsequent investigation of this compound metabolism.
Protocol 1: Culture of Sandwich-Cultured Hepatocytes
Materials:
-
Cryopreserved primary human or rat hepatocytes
-
Collagen-coated culture plates (e.g., 6-well or 24-well)
-
Hepatocyte culture medium (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics)
-
Matrigel® or other suitable extracellular matrix
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
Procedure:
-
Thawing of Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed culture medium.
-
Cell Viability and Counting: Determine cell viability and count using a trypan blue exclusion assay.
-
Cell Seeding: Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 1.5 x 10^6 viable cells per well of a 6-well plate).
-
Cell Attachment: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
Medium Change: After the attachment period, carefully aspirate the medium and replace it with fresh, pre-warmed culture medium.
-
Matrigel Overlay: After 24 hours, aspirate the medium and overlay the hepatocyte monolayer with a thin layer of diluted Matrigel® (e.g., 0.25 mg/mL).
-
Culture Maintenance: Incubate the sandwich-cultured hepatocytes for at least 4-5 days before initiating metabolism studies to allow for the formation of functional bile canaliculi. Change the culture medium every 24 hours.
Protocol 2: Benoxaprofen Glucuronidation Assay
Materials:
-
Sandwich-cultured hepatocytes (human or rat)
-
Benoxaprofen stock solution (in a suitable solvent like DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Lysis buffer
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or fluorescence detector
-
This compound standard (if available)
Procedure:
-
Pre-incubation: Wash the sandwich-cultured hepatocytes twice with pre-warmed HBSS.
-
Drug Incubation: Add fresh culture medium containing the desired concentration of benoxaprofen (e.g., 10 µM to 1 mM) to the wells. For time-course experiments, incubate for various durations (e.g., 0, 2, 4, 8, 24 hours). For concentration-dependent studies, incubate with a range of benoxaprofen concentrations for a fixed time (e.g., 6 hours).
-
Sample Collection (Medium): At the end of the incubation period, collect the culture medium from each well.
-
Cell Lysis: Wash the cell monolayer twice with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Sample Preparation:
-
Medium: Precipitate proteins from the medium samples by adding an equal volume of cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Cell Lysate: Scrape the cell lysate and transfer to a microfuge tube. Centrifuge to pellet cell debris and collect the supernatant.
-
-
HPLC Analysis:
-
Analyze the prepared medium and cell lysate samples for benoxaprofen and this compound using a suitable HPLC method.
-
A reverse-phase C18 column is typically used.
-
The mobile phase can consist of an acetonitrile/water gradient with 0.1% TFA.
-
Monitor the elution profile using a UV or fluorescence detector at an appropriate wavelength for benoxaprofen and its glucuronide.
-
-
Quantification: Quantify the amount of this compound formed by comparing the peak area to a standard curve of the this compound standard. If a standard is unavailable, relative quantification can be performed.
Mandatory Visualizations
Caption: Metabolic pathway of benoxaprofen leading to hepatotoxicity.
Caption: Experimental workflow for studying benoxaprofen metabolism.
References
- 1. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Binding Assays of Benoxaprofen Glucuronide Protein Adducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benoxaprofen (B1668000), a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market due to hepatotoxicity, serves as a critical case study in drug safety assessment. Its toxicity is linked to the formation of reactive acyl glucuronide metabolites that covalently bind to proteins, particularly in the liver and plasma.[1][2] Understanding the mechanisms and quantifying the extent of this covalent binding is essential for evaluating the toxic potential of new chemical entities. These application notes provide detailed protocols for in vitro and in vivo assays to characterize benoxaprofen glucuronide-protein adducts, enabling researchers to apply these methodologies in drug development and toxicology studies.
The formation of these adducts is a time- and concentration-dependent process.[1][3] Benoxaprofen is metabolized in the liver to benoxaprofen acyl glucuronide. This metabolite is electrophilic and can react with nucleophilic residues on proteins, such as lysine (B10760008), leading to the formation of stable covalent adducts.[4][5] Two primary mechanisms for this adduction have been identified: a direct nucleophilic displacement (transacylation) and a more complex pathway involving acyl migration and condensation with lysine residues.[4][6] The detection and characterization of these adducts are crucial for elucidating toxicity mechanisms.
Experimental Protocols
Protocol 1: In Vitro Covalent Binding Assay using Human Serum Albumin (HSA)
This protocol describes an in vitro assay to assess the covalent binding of this compound to Human Serum Albumin (HSA), a major plasma protein.
Materials:
-
Benoxaprofen 1-O-beta-glucuronide (enzymatically synthesized)[4]
-
Human Serum Albumin (HSA)
-
Sodium cyanoborohydride (NaCNBH3)
-
Trypsin
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system with UV or fluorescence detector
Procedure:
-
Incubation:
-
Prepare a solution of benoxaprofen 1-O-beta-glucuronide and HSA in phosphate buffer (pH 7.4).
-
For some experiments, include NaCNBH3 to stabilize certain types of adducts.[4]
-
Incubate the mixture at 37°C for a specified period (e.g., 24 hours).
-
-
Removal of Unbound Drug:
-
Dialyze the incubation mixture against phosphate buffer to remove unbound benoxaprofen and its glucuronide.
-
-
Proteolytic Digestion:
-
Denature the HSA by heating.
-
Digest the adducted HSA with trypsin overnight at 37°C to generate smaller peptides.[4]
-
-
Analysis of Adducted Peptides:
-
Mass Spectrometric Characterization:
-
Analyze the collected fractions by mass spectrometry (e.g., HPLC-electrospray MS with selected-ion monitoring) to identify the mass of the adducted peptides.[4]
-
Perform tandem MS (MS/MS) to sequence the adducted peptides and pinpoint the specific amino acid residue(s) modified by benoxaprofen. Lys-159 has been identified as a major binding site.[4]
-
Protocol 2: Covalent Binding Assay in Sandwich-Cultured Hepatocytes
This protocol outlines a method to study the formation of benoxaprofen-protein adducts in a more physiologically relevant in vitro system using sandwich-cultured rat or human hepatocytes.[1][3]
Materials:
-
Sandwich-cultured rat or human hepatocytes
-
Benoxaprofen
-
Cell culture medium
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE equipment
-
Western blot equipment
-
Antibodies specific for benoxaprofen adducts (if available) or methods for fluorescent detection
Procedure:
-
Hepatocyte Culture and Dosing:
-
Culture rat or human hepatocytes in a sandwich configuration.
-
Expose the hepatocytes to varying concentrations of benoxaprofen (e.g., 10 to 1000 µM) for different time points (e.g., up to 24 hours).[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells to remove excess benoxaprofen.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
-
Detection of Protein Adducts:
-
SDS-PAGE and Western Blotting:
-
Separate the proteins from the cell lysate by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
If specific antibodies are available, perform a Western blot to detect benoxaprofen-protein adducts.
-
Alternatively, the native fluorescence of benoxaprofen can be used for detection on the blot.[9]
-
-
LC-MS/MS Analysis (Bottom-Up Proteomics):
-
-
Quantification of Covalent Binding:
-
Quantify the amount of covalently bound benoxaprofen, often expressed as pmol equivalent of drug per mg of protein.[12]
-
Data Presentation
The following tables summarize representative quantitative data for benoxaprofen covalent binding studies.
Table 1: Concentration-Dependent Formation of Benoxaprofen-Protein Adducts in Sandwich-Cultured Rat Hepatocytes (6-hour incubation) [3]
| Benoxaprofen Concentration (µM) | This compound (BNX-G) Levels | Benoxaprofen-Protein Adduct Levels |
| 10 | Baseline | Baseline |
| 100 | Increased | Increased |
| 750 | Maximal | Maximal |
| 1000 | Plateau | Plateau |
Note: This table illustrates the trend of non-linear glucuronidation and protein adduct formation at concentrations higher than 100 µM.[3]
Table 2: Comparison of Covalent Binding of Different NSAIDs in Sandwich-Cultured Hepatocytes [1][3]
| NSAID | Relative Glucuronide Levels | Relative Protein Adduct Levels |
| Benoxaprofen (BNX) | High | High |
| Flunoxaprofen (B1672895) (FLX) | Medium | Medium |
| Ibuprofen (IBP) | Low | Low |
Note: The levels of glucuronide and covalent protein adducts follow the order BNX > FLX > IBP, which correlates with their relative toxicity.[1][3]
Visualizations
Signaling Pathway of Benoxaprofen-Protein Adduct Formation
Caption: Metabolic activation of benoxaprofen and subsequent covalent protein adduct formation.
Experimental Workflow for In Vitro Adduct Analysis
Caption: General experimental workflow for the identification of benoxaprofen-protein adducts in vitro.
Logical Relationship of Analytical Techniques
Caption: Relationship between proteomics strategies for analyzing covalent protein adducts.
References
- 1. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms for covalent binding of this compound to human serum albumin. Studies By tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Drug-Protein Adducts in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent binding of acidic drugs via reactive intermediates: detection of benoxaprofen and flunoxaprofen protein adducts in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Preparation of Benoxaprofen Glucuronide as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen (B1668000) is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to concerns about toxicity. Its major metabolic pathway in humans is glucuronidation, leading to the formation of benoxaprofen acyl glucuronide. This metabolite is of significant interest in drug metabolism and toxicology studies due to its potential reactivity and role in the adverse effects associated with the parent drug. The availability of a well-characterized analytical standard of benoxaprofen glucuronide is crucial for accurate quantification in biological matrices, enabling further research into its pharmacokinetics and toxicological profile.
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound for use as an analytical standard.
Synthesis of this compound
The recommended synthetic route for preparing this compound is the Mitsunobu reaction, which facilitates the formation of an ester linkage between the carboxylic acid of benoxaprofen and the anomeric hydroxyl group of a protected glucuronic acid derivative. This is followed by a deprotection step to yield the final product.
Signaling Pathway (Reaction Scheme)
Application Notes and Protocols: The Use of Benoxaprofen Glucuronide in Reactive Metabolite Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to severe hepatotoxicity, serves as a critical case study in drug safety and metabolism.[1][2][3][4] The toxicity of benoxaprofen is primarily attributed to its reactive acyl glucuronide metabolite.[1][2][3] This metabolite can covalently bind to cellular macromolecules, particularly proteins, leading to cellular dysfunction and potential immune-mediated adverse reactions.[1][5][6] Consequently, benoxaprofen glucuronide has become a valuable tool in reactive metabolite screening to assess the potential for similar liabilities in new drug candidates. These application notes provide detailed protocols for utilizing this compound in such screening assays.
Acyl glucuronides are formed through the conjugation of carboxylic acid-containing drugs with glucuronic acid.[1][6] While often a detoxification pathway, some acyl glucuronides are chemically reactive and can undergo intramolecular rearrangement (acyl migration) to form reactive species that bind to proteins.[6][7][8] The propensity of a drug to form a reactive acyl glucuronide is a significant concern in drug development.[7][9][10]
Data Presentation
The following tables summarize quantitative data from studies comparing the reactivity of this compound (BNX-G) with that of flunoxaprofen (B1672895) glucuronide (FLX-G) and ibuprofen (B1674241) glucuronide (IBP-G). These data highlight the higher reactivity of BNX-G, correlating with the observed toxicity of the parent drug.
Table 1: Comparative Glucuronidation and Covalent Binding in Sandwich-Cultured Rat Hepatocytes
| Compound | Concentration (µM) | Incubation Time (h) | Glucuronide Formation (pmol/mg protein) | Covalent Binding (pmol/mg protein) |
| Benoxaprofen (BNX) | 100 | 6 | 1250 ± 150 | 12.5 ± 1.5 |
| Flunoxaprofen (FLX) | 100 | 6 | 800 ± 100 | 5.0 ± 0.8 |
| Ibuprofen (IBP) | 100 | 6 | 300 ± 50 | < 1.0 |
Data are representative values compiled from multiple sources for illustrative purposes.[1][11]
Table 2: Relative Reactivity of Acyl Glucuronides in In Vitro and In Vivo Systems
| Acyl Glucuronide | In Vitro Reactivity (Hepatocytes) | In Vivo Covalent Binding (Rat Liver) | Associated Clinical Hepatotoxicity |
| Benoxaprofen-G | High | Significant | High |
| Flunoxaprofen-G | Moderate | Moderate | Low |
| Ibuprofen-G | Low | Minimal | Very Low |
This table provides a qualitative summary based on the findings that BNX-G is more reactive than FLX-G, and IBP-G is the least reactive.[1][2][3][11]
Experimental Protocols
Protocol 1: Screening for Acyl Glucuronide Reactivity in Sandwich-Cultured Hepatocytes
This protocol outlines the use of sandwich-cultured hepatocytes to assess the formation and reactivity of acyl glucuronides from a test compound, using benoxaprofen as a positive control.[1][11]
Materials:
-
Cryopreserved human or rat hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Matrigel® or similar basement membrane matrix
-
Test compound and benoxaprofen (positive control)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Solvents for extraction (e.g., acetonitrile (B52724), methanol, dichloromethane)
-
LC-MS/MS system
Methodology:
-
Hepatocyte Seeding: Thaw and seed hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Matrigel Overlay: After cell attachment (typically 4-6 hours), overlay the cells with a layer of Matrigel to establish the sandwich culture configuration. Maintain the cultures for 24-48 hours to allow for the formation of bile canaliculi.
-
Compound Incubation: Prepare stock solutions of the test compound and benoxaprofen. Dilute to the final desired concentrations (e.g., 10, 100, 500 µM) in pre-warmed culture medium.[1]
-
Exposure: Remove the medium from the hepatocyte cultures and add the medium containing the test compound or benoxaprofen. Incubate for various time points (e.g., 2, 6, 24 hours) at 37°C in a humidified incubator.
-
Sample Harvesting:
-
Medium: Collect the incubation medium for analysis of extracellular glucuronides.
-
Cells: Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). Lyse the cells and collect the lysate for analysis of intracellular glucuronides and covalent binding.
-
-
Covalent Binding Assessment:
-
Precipitate the protein from the cell lysate using a cold organic solvent (e.g., acetonitrile).
-
Pellet the protein by centrifugation.
-
Extensively wash the protein pellet with methanol/ether (3:1, v/v) to remove any non-covalently bound drug and metabolites.[1]
-
Hydrolyze the protein pellet (e.g., with 1 M NaOH at 80°C for 1 hour) to release the adducted drug.[1]
-
Extract the released drug/adduct from the hydrolyzed solution using an appropriate organic solvent (e.g., dichloromethane).[1]
-
-
Analytical Quantification:
-
Analyze the glucuronide concentrations in the medium and cell lysate, and the amount of released adduct from the protein pellet, using a validated LC-MS/MS method.[12]
-
Quantify the protein content of the cell lysate using a standard protein assay (e.g., BCA assay) to normalize the covalent binding data (pmol adduct/mg protein).
-
Protocol 2: In Vitro Trapping of Reactive Acyl Glucuronides
This protocol describes an in vitro method using trapping agents to detect the formation of reactive acyl glucuronides in a simpler system, such as human liver microsomes.[8][13]
Materials:
-
Human liver microsomes (HLM)
-
Test compound and benoxaprofen
-
UDPGA
-
Trapping agents: Glutathione (B108866) (GSH) or methoxylamine[13]
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture in potassium phosphate buffer (pH 7.4) containing HLM (e.g., 0.5-1 mg/mL), the test compound or benoxaprofen (e.g., 10 µM), and the trapping agent (e.g., 5 mM GSH).[13]
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding UDPGA (e.g., 2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the glucuronide conjugate and the corresponding trapped adduct (e.g., glutathione conjugate) using LC-MS/MS. The detection of the trapped adduct indicates the formation of a reactive intermediate.[13]
Visualizations
Caption: Experimental workflows for reactive metabolite screening.
Caption: Metabolic activation and toxicity pathway of benoxaprofen.
References
- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of benoxaprofen and flunoxaprofen acyl glucuronides in covalent binding to rat plasma and liver proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sop.washington.edu [sop.washington.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 8. admeshop.com [admeshop.com]
- 9. [PDF] A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides | Semantic Scholar [semanticscholar.org]
- 10. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Benoxaprofen Glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of benoxaprofen (B1668000) glucuronide. Given that benoxaprofen was withdrawn from the market, this guide focuses on common challenges associated with its acyl glucuronide metabolite, drawing from established principles for similar compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of benoxaprofen glucuronide.
Synthesis Troubleshooting
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of benoxaprofen and the stability of the glucuronide product. Here are common causes and troubleshooting steps:
-
Inefficient Activation of Benoxaprofen: The carboxylic acid group of benoxaprofen needs to be activated for efficient coupling with the glucuronic acid donor.
-
Solution: Ensure your activating agent (e.g., HATU, HBTU) is fresh and used in the correct stoichiometric ratio. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
-
Steric Hindrance: The structure of benoxaprofen might present steric challenges for the coupling reaction.
-
Solution: Optimize the reaction temperature and time. A moderate increase in temperature might be necessary, but prolonged heating can lead to degradation. Consider using a less sterically hindered glucuronic acid donor if possible.
-
-
Side Reactions: The activated benoxaprofen can react with other nucleophiles present in the reaction mixture.
-
Solution: Maintain a clean reaction setup under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions with atmospheric moisture and oxygen.
-
-
Degradation of the Product: this compound is an acyl glucuronide, a class of compounds known for their instability. The product can degrade during the reaction or work-up.
-
Solution: Work at lower temperatures where possible and minimize the reaction time. During work-up, use mild acidic or neutral conditions (pH 6-7) to prevent base-catalyzed hydrolysis and acyl migration.
-
Question: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are these impurities?
Answer:
The presence of multiple spots on TLC is common and can be attributed to several factors:
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted benoxaprofen and the glucuronic acid donor.
-
Acyl Migration: The primary product, the 1-β-O-acyl glucuronide, is prone to intramolecular rearrangement (acyl migration) to form positional isomers (2-O, 3-O, and 4-O-acyl glucuronides). This process is accelerated by basic conditions.[1]
-
Solution: Maintain a slightly acidic to neutral pH during the reaction and work-up. Analyze samples promptly after preparation.
-
-
Hydrolysis: The ester linkage of the acyl glucuronide can be hydrolyzed back to benoxaprofen and glucuronic acid, especially in the presence of water and at non-neutral pH.
-
Anomers: The glucuronic acid starting material may exist as a mixture of α and β anomers, which could potentially lead to the formation of both anomers of the product, though the 1-β isomer is typically the major product in enzymatic reactions.[1]
Purification Troubleshooting
Question: I am having difficulty purifying this compound using preparative HPLC. The collected fractions are not pure upon re-analysis. What could be the issue?
Answer:
The instability of this compound is the most likely cause of impure fractions after purification.
-
On-Column Degradation: The compound can degrade during the HPLC run itself.
-
Solution:
-
Mobile Phase pH: Use a mobile phase with a slightly acidic pH (e.g., 4-5) to minimize acyl migration and hydrolysis. Buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are good choices.
-
Temperature: Run the separation at a reduced temperature (e.g., 4-10 °C) to slow down degradation.
-
Run Time: Optimize the gradient to minimize the run time as much as possible without sacrificing resolution.
-
-
-
Post-Collection Degradation: The purified compound can degrade in the collected fractions.
-
Solution:
-
Immediate Processing: Process the collected fractions immediately. This may involve rapid solvent evaporation under reduced pressure and at low temperatures.
-
Lyophilization: Freeze-drying (lyophilization) is often the preferred method for removing the solvent to obtain a stable solid product.[1] It is crucial to ensure the pH of the solution is slightly acidic before freezing.
-
-
-
Co-elution of Isomers: The acyl migration isomers may have very similar retention times, making their separation challenging.
-
Solution:
-
High-Resolution Columns: Use a high-resolution preparative column with a smaller particle size.
-
Method Development: Meticulous method development, including screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and optimizing the mobile phase composition and gradient, is crucial.
-
-
Question: My purified this compound solid is degrading upon storage. What are the optimal storage conditions?
Answer:
Proper storage is critical for maintaining the integrity of this compound.
-
Temperature: Store the lyophilized solid at low temperatures, preferably at -80 °C.[2]
-
Moisture: Protect the compound from moisture, as this can lead to hydrolysis. Store in a desiccator or under an inert atmosphere.
-
pH: When preparing solutions, use a slightly acidic buffer (pH 4-5) and prepare them fresh before use. Avoid storing solutions for extended periods, even at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a problem for this compound?
A1: Acyl migration is an intramolecular rearrangement where the benoxaprofen acyl group moves from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 hydroxyl groups.[1] This results in a mixture of positional isomers which are difficult to separate and may have different chemical and biological properties. This migration is a significant challenge as it leads to product heterogeneity and potential loss of the desired 1-β-O-acyl isomer.
Q2: What is the expected stability of this compound in solution?
A2: While specific quantitative data for this compound is scarce, acyl glucuronides are generally unstable in aqueous solutions, especially at neutral to basic pH.[1] The half-life can range from minutes to hours at physiological pH (7.4). Stability increases in acidic conditions (pH < 6). For experimental purposes, it is recommended to work with freshly prepared solutions and to keep them at low temperatures.
Q3: What analytical techniques are suitable for characterizing this compound and its isomers?
A3: A combination of techniques is necessary for full characterization:
-
High-Performance Liquid Chromatography (HPLC): Used for separation and purity assessment. HPLC coupled with UV detection is standard.
-
Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that can help identify the compound and its isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation and for distinguishing between the different acyl migration isomers based on the chemical shifts of the glucuronic acid protons.[3]
Q4: Can I synthesize this compound enzymatically?
A4: Yes, biosynthesis using liver microsomes containing UDP-glucuronosyltransferases (UGTs) is a common method for producing small quantities of glucuronide metabolites for analytical purposes.[4] However, this method may not be suitable for producing large quantities required for extensive biological studies, and purification from the complex biological matrix is still necessary.
Q5: Are there any known artifacts to be aware of during in vitro studies?
A5: Yes, a known artifact is the formation of glycerol (B35011) esters of benoxaprofen when using liver S-9 fractions that are stabilized with glycerol.[5] The reactive acyl glucuronide can transesterify with glycerol, leading to a by-product that can be mistaken for a metabolite.
Data Presentation
Table 1: General Stability of Acyl Glucuronides under Different Conditions
| Condition | Stability | Primary Degradation Pathway |
| Acidic pH (3-5) | Relatively Stable | Hydrolysis |
| Neutral pH (6-7.5) | Unstable | Acyl Migration & Hydrolysis |
| Basic pH (>8) | Very Unstable | Rapid Acyl Migration & Hydrolysis |
| Low Temperature (4°C) | Increased Stability | Slowed Degradation |
| Room Temperature | Decreased Stability | Accelerated Degradation |
| Lyophilized Solid (-80°C) | Most Stable | Minimal Degradation |
Experimental Protocols
General Protocol for Chemical Synthesis of this compound (Illustrative)
This is a general procedure based on modern methods for acyl glucuronide synthesis and should be optimized for benoxaprofen.
-
Activation of Benoxaprofen:
-
Dissolve benoxaprofen (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF) under an inert atmosphere.
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve a protected glucuronic acid derivative (e.g., a methyl or benzyl (B1604629) ester, 1.2 equivalents) in the same anhydrous solvent.
-
Add the activated benoxaprofen solution to the glucuronic acid solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The protecting groups on the glucuronic acid moiety are then removed under appropriate conditions (e.g., hydrolysis for esters). This step must be performed carefully to avoid degradation of the acyl glucuronide.
-
-
Purification:
-
Purify the crude product using preparative reverse-phase HPLC with a slightly acidic mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid).
-
Collect the fractions containing the desired product.
-
-
Isolation:
-
Immediately freeze the collected fractions and lyophilize to obtain the purified this compound as a solid.
-
General Protocol for Preparative HPLC Purification
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase A: Water with 0.1% formic acid (or 10 mM ammonium acetate, pH 5).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (or acetonitrile).
-
Gradient: Develop a gradient from a low percentage of B to a high percentage of B to elute the compound of interest. An example might be 5% to 95% B over 30 minutes.
-
Flow Rate: Dependent on the column diameter, typically in the range of 10-50 mL/min for preparative scale.
-
Detection: UV detection at a wavelength where benoxaprofen has strong absorbance.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Post-Purification: Immediately freeze and lyophilize the collected fractions.
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Degradation pathways of benoxaprofen acyl glucuronide.
References
- 1. 2.4. In vitro Stability of Biosynthesized Acyl Glucuronides [bio-protocol.org]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. GLC and NMR analysis of isomeric impurities in the new anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Technical Support Center: Ensuring the Stability of Benoxaprofen Glucuronide in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benoxaprofen (B1668000) glucuronide. This resource provides essential guidance on maintaining the stability of this reactive metabolite in biological samples to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is benoxaprofen glucuronide and why is its stability a concern?
This compound is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen. It is an acyl glucuronide, a class of metabolites known for its inherent instability.[1][2][3][4][5] This instability can lead to degradation of the analyte in biological samples, resulting in inaccurate quantification and potentially misleading pharmacokinetic and toxicological data.
Q2: What are the primary degradation pathways of this compound?
This compound primarily degrades through two pathways:
-
Hydrolysis: The ester linkage of the glucuronide is cleaved, reverting the metabolite back to the parent drug, benoxaprofen. This reaction is catalyzed by esterases present in biological matrices and is also pH-dependent.
-
Intramolecular Rearrangement (Acyl Migration): The benoxaprofen acyl group migrates from the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups (C-2, C-3, and C-4), forming positional isomers. This is a pH-dependent, non-enzymatic process.[1]
Q3: What factors influence the stability of this compound in biological samples?
The stability of this compound is influenced by several factors:
-
pH: The rate of both hydrolysis and intramolecular rearrangement is highly dependent on the pH of the sample matrix.[3][6][7] Generally, acyl glucuronides are more stable at acidic pH (around 4-5).
-
Temperature: Higher temperatures accelerate the degradation of this compound.[3] Therefore, proper temperature control during sample collection, processing, and storage is critical.
-
Enzymatic Activity: Esterases present in biological matrices such as blood, plasma, and tissue homogenates can enzymatically hydrolyze the acyl glucuronide back to the parent drug.[8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte, leading to degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound | 1. Degradation during sample collection and handling: Delay in processing, exposure to room temperature for extended periods. 2. Inappropriate storage conditions: Storage at -20°C instead of -80°C, repeated freeze-thaw cycles. 3. Hydrolysis back to parent drug: Enzymatic activity of esterases, inappropriate pH. | 1. Implement a strict and rapid sample processing protocol: Collect blood on ice, process to plasma within 30 minutes. Acidify samples immediately upon collection. 2. Optimize storage: Store samples at -80°C immediately after processing. Minimize freeze-thaw cycles by aliquoting samples. 3. Inhibit esterase activity: Collect blood in tubes containing an esterase inhibitor (e.g., sodium fluoride). Lower the pH of the sample to ~4-5. |
| High variability in replicate measurements | 1. Inconsistent sample handling: Variations in time between collection and processing, different storage conditions for samples. 2. Partial degradation: Analyte degradation occurring to a variable extent across different samples. | 1. Standardize the entire workflow: Ensure all samples are handled identically from collection to analysis. 2. Re-evaluate the stabilization protocol: Ensure the chosen stabilization method (e.g., pH adjustment, inhibitor concentration) is consistently and effectively preventing degradation. |
| Presence of unexpected peaks in chromatogram | 1. Intramolecular rearrangement: Formation of positional isomers of this compound. 2. Formation of adducts: Covalent binding of the reactive glucuronide to proteins or other macromolecules. | 1. Confirm isomer formation: Use appropriate analytical techniques (e.g., LC-MS/MS) to identify potential isomers. Adjusting the pH of the mobile phase may help in separating these isomers. 2. Minimize adduct formation: Ensure rapid sample processing and effective stabilization to reduce the concentration of the reactive glucuronide available to form adducts. |
Quantitative Data on Acyl Glucuronide Stability
Disclaimer: The following data is for structurally similar acyl glucuronides and not for this compound itself. The actual stability of this compound may vary.
Table 1: Estimated Half-life (in hours) of NSAID Acyl Glucuronides in Human Plasma
| pH | 4°C | 25°C | 37°C |
| 5.0 | > 48 | 24 - 48 | 8 - 12 |
| 7.4 | 12 - 24 | 2 - 6 | < 1 |
Table 2: Estimated Half-life (in hours) of NSAID Acyl Glucuronides in Human Urine
| pH | 4°C | 25°C | 37°C |
| 5.0 | > 72 | 48 - 72 | 12 - 24 |
| 6.5 | 24 - 48 | 8 - 12 | 2 - 4 |
| 8.0 | < 12 | < 2 | < 0.5 |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride).
-
Ice bath
-
Refrigerated centrifuge
-
Micropipettes and tips
-
Microcentrifuge tubes
-
Acidifying agent (e.g., 1 M citric acid or formic acid)
-
-80°C freezer
Procedure:
-
Collection: Collect whole blood directly into pre-chilled Vacutainer tubes containing K2EDTA and sodium fluoride.
-
Immediate Cooling: Immediately place the collected blood tubes in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood tubes at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean, pre-chilled microcentrifuge tubes.
-
Acidification: Immediately acidify the plasma to a pH of 4-5 by adding a pre-determined volume of the acidifying agent. For example, add 10 µL of 1 M citric acid per 200 µL of plasma. The exact volume should be optimized for the specific plasma volume.
-
Aliquoting and Storage: Aliquot the acidified plasma into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles. Immediately store the aliquots at -80°C until analysis.
Protocol 2: Urine Sample Collection and Processing for this compound Analysis
Materials:
-
Sterile urine collection containers
-
pH meter or pH strips
-
Acidifying agent (e.g., 1 M citric acid or glacial acetic acid)
-
-80°C freezer
Procedure:
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Immediate Cooling: Place the urine container on ice immediately after collection.
-
pH Measurement and Adjustment: Measure the pH of the urine. If the pH is above 6, adjust it to a range of 4-5 by adding the acidifying agent dropwise while gently mixing.
-
Aliquoting and Storage: Aliquot the pH-adjusted urine into microcentrifuge tubes and store them at -80°C until analysis.
Visualizing Degradation and Stabilization
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and the recommended experimental workflow to ensure its stability.
References
- 1. Studies of intramolecular rearrangements of acyl-linked glucuronides using salicylic acid, flufenamic acid, and (S)- and (R)-benoxaprofen and confirmation of isomerization in acyl-linked delta 9-11-carboxytetrahydrocannabinol glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the reactivity of acyl glucuronides--V. Glucuronide-derived covalent binding of diflunisal to bladder tissue of rats and its modulation by urinary pH and beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Benoxaprofen Glucuronide Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS parameters for the sensitive and reliable detection of benoxaprofen (B1668000) glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing benoxaprofen glucuronide by LC-MS/MS?
A1: this compound is an acyl glucuronide, a class of metabolites known for several analytical challenges:
-
Instability: Acyl glucuronides are susceptible to hydrolysis, converting back to the parent drug (benoxaprofen) under physiological pH conditions. They can also undergo intramolecular acyl migration to form positional isomers.[1][2][3] This instability can occur during sample collection, storage, and analysis, leading to inaccurate quantification.
-
In-source Fragmentation: During electrospray ionization (ESI), the glucuronide moiety can readily cleave off, a phenomenon known as in-source fragmentation. This results in the detection of an ion with the same mass-to-charge ratio (m/z) as the parent drug, potentially causing interference and overestimation of the parent compound concentration if not chromatographically separated.[1][2]
-
Isomer Formation: Acyl migration leads to the formation of isomers that have the same chemical formula and often produce the same product ions in MS/MS, making them indistinguishable by mass spectrometry alone.[4] Chromatographic separation is essential to differentiate and accurately quantify the primary 1-β-glucuronide isomer.
Q2: What are the theoretical precursor and common product ions for benoxaprofen and its glucuronide?
A2: Based on their molecular weights, the following precursor ions are expected. The most common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176.0321 Da).
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Common Product Ion (from [M-H]⁻) |
| Benoxaprofen | C₁₆H₁₂ClNO₃ | 301.72 | 300.04 | 302.06 | Not Applicable |
| This compound | C₂₂H₂₀ClNO₉ | 477.85 | 476.08 | 478.10 | 300.04 (Benoxaprofen) |
Q3: Which ionization mode, positive or negative, is better for this compound detection?
A3: Due to the presence of the carboxylic acid group on the glucuronic acid moiety, this compound is readily deprotonated. Therefore, negative ion mode electrospray ionization (ESI) is generally preferred and often provides higher sensitivity for the detection of glucuronide conjugates, typically forming the [M-H]⁻ ion.
Q4: How can I minimize the instability of this compound during sample handling and storage?
A4: To maintain the integrity of this compound in biological samples, the following precautions are recommended:
-
Immediate Cooling and pH Adjustment: Immediately after collection, blood or plasma samples should be cooled to 4°C and the pH should be lowered to a range of 4-5 by adding a small volume of an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).[3][5] This acidic environment significantly reduces the rate of hydrolysis and acyl migration.
-
Low-Temperature Storage: Samples should be stored at -80°C to minimize degradation over time.
-
Enzyme Inhibitors: While less common for acyl glucuronide stabilization, for some applications, the addition of esterase inhibitors may be considered, although pH control is the primary strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Suboptimal Ionization Parameters: Inefficient ionization in the ESI source. | Optimize ESI Parameters: Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Start with typical values for similar compounds and adjust for maximum signal intensity of the this compound precursor ion. |
| Analyte Degradation: Hydrolysis or acyl migration has occurred. | Review Sample Handling: Ensure samples were collected, processed, and stored under acidic and cold conditions. Prepare fresh samples with appropriate stabilization if degradation is suspected. | |
| Poor Chromatographic Peak Shape: Peak tailing or fronting leading to a low signal-to-noise ratio. | Optimize Mobile Phase: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. The addition of a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape. | |
| High Signal for Benoxaprofen, Low Signal for Glucuronide | In-source Fragmentation: The glucuronide is fragmenting in the ion source. | Optimize Source Conditions: Reduce the source temperature and fragmentor/cone voltage to minimize in-source fragmentation. A gentler ionization process will preserve the intact glucuronide. |
| Hydrolysis: The glucuronide has converted back to the parent drug. | Verify Sample Stability: Analyze a freshly prepared standard of this compound to confirm it has not degraded. Re-evaluate sample stabilization procedures. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction efficiency or analyte degradation. | Standardize Protocols: Ensure consistent timing, temperatures, and reagent volumes during sample preparation. Use an appropriate internal standard to correct for variability. |
| Acyl Migration: Formation of isomers with different chromatographic retention times. | Optimize Chromatography: Ensure the analytical method can separate the 1-β-glucuronide from its isomers. This may require adjusting the gradient, mobile phase composition, or using a different column stationary phase.[4] | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting Endogenous Components: Interfering substances from the biological matrix affecting ionization. | Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components. Diluting the sample may also mitigate matrix effects. |
Experimental Protocols
Method Development for MRM Transitions and Collision Energy Optimization
-
Compound Infusion: Prepare a ~1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid for negative mode). Infuse the solution directly into the mass spectrometer.
-
Precursor Ion Identification: Acquire full scan mass spectra to confirm the m/z of the deprotonated molecule, [M-H]⁻, which is theoretically 476.08.
-
Product Ion Scan: Perform a product ion scan (or MS/MS scan) of the precursor ion at various collision energies (e.g., stepping from 10 to 50 eV).
-
Product Ion Selection: Identify the most abundant and specific product ions. The most likely and abundant product ion will be from the neutral loss of the glucuronic acid moiety (176 Da), resulting in the benoxaprofen parent ion at m/z 300.04. Look for other characteristic fragment ions of the benoxaprofen molecule itself.
-
MRM Transition Setup: Create MRM methods using the precursor ion (m/z 476.1) and the selected product ions.
-
Collision Energy Optimization: For each MRM transition, perform a collision energy optimization experiment by injecting the standard and ramping the collision energy to find the value that produces the maximum product ion intensity.
Sample Preparation Protocol: Protein Precipitation for Plasma
This is a straightforward method for initial analyses but may require further optimization or the use of SPE for cleaner samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to maintain the stability of the acyl glucuronide.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Plasma
SPE can provide a cleaner extract, reducing matrix effects and improving sensitivity. A mixed-mode or polymeric reversed-phase sorbent is often suitable for acidic drugs and their metabolites.[6][7]
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water. Vortex and centrifuge to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low or no this compound signal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in the analysis of benoxaprofen glucuronide
Welcome to the technical support center for the bioanalysis of benoxaprofen (B1668000) glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: My benoxaprofen glucuronide assay is showing poor reproducibility and accuracy. Could matrix effects be the cause?
A1: Yes, poor reproducibility and accuracy are classic signs of matrix effects. This compound, being a polar and hydrophilic molecule, is susceptible to ion suppression or enhancement from endogenous components in biological matrices like plasma or urine.[1][2] These interferences can affect the ionization efficiency of the analyte in the mass spectrometer source, leading to unreliable quantitative results.[3][4]
Q2: How can I definitively determine if my analysis is impacted by matrix effects?
A2: A common and effective method is the post-extraction spike.[3][5] This involves comparing the peak area of this compound in a blank matrix extract spiked with the analyte to the peak area of the analyte in a pure solvent solution at the same concentration. A significant difference between these two measurements indicates the presence of matrix effects. Another technique is post-column infusion, where a constant flow of the analyte solution is introduced after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if co-eluting matrix components are causing ion suppression or enhancement.[1][2]
Q3: What are the primary sources of matrix effects in plasma samples for a polar analyte like this compound?
A3: The most common sources of ion suppression in plasma are phospholipids, salts, and other endogenous components.[2][6] Due to its polar nature, this compound often elutes early in reversed-phase liquid chromatography (LC), a region where these interfering substances are also prominent, leading to competition for ionization.[2]
Q4: I am currently using Protein Precipitation (PPT). Is this sufficient to eliminate matrix effects for this compound analysis?
A4: While protein precipitation is a simple and rapid sample preparation technique, it is often insufficient for removing all ion-suppressing components, particularly phospholipids.[1][2][7] For polar analytes like this compound, more robust sample preparation methods such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects.[2][5][7]
Q5: this compound is an acyl glucuronide. Are there any specific stability concerns I should be aware of during sample handling and analysis?
A5: Yes, acyl glucuronides like this compound can be unstable.[8] They are susceptible to hydrolysis and pH-dependent intramolecular migration, where the acyl group moves to different positions on the glucuronic acid moiety.[7][9][10] This can lead to an underestimation of the glucuronide concentration and an overestimation of the parent drug, benoxaprofen. It is crucial to keep samples at a low temperature (e.g., 4°C) and acidified to improve stability.[7][9]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression is reducing the analyte signal.
Troubleshooting Steps:
-
Assess Ion Suppression: Use the post-column infusion technique to identify the retention time windows where ion suppression is most severe.
-
Improve Sample Cleanup: Focus on more rigorous sample preparation methods to remove interfering matrix components. Solid-Phase Extraction (SPE) is often the most effective for polar analytes.[2]
-
Optimize Chromatography:
-
Adjust Mass Spectrometer Ionization:
-
If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[2]
-
Experiment with changing the ionization polarity (positive vs. negative ion mode) as fewer matrix components may ionize in the alternative polarity.[2]
-
Issue 2: Inconsistent Results and High Variability Between Samples
Possible Cause: Variable matrix effects between different sample lots or individuals.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for unavoidable matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, thus correcting for variability.[1]
-
Evaluate Multiple Matrix Lots: During method development, assess the matrix effect using the post-extraction spike method with at least five different lots of your biological matrix.[11] This will help you understand the expected variability.
-
Thoroughly Optimize Sample Preparation: A highly efficient and reproducible sample preparation method, such as a well-developed SPE protocol, can minimize the variability of interfering components between samples.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Glucuronide Analysis
| Sample Preparation Technique | Typical Recovery for Polar Glucuronides | Effectiveness in Removing Phospholipids | Throughput |
| Protein Precipitation (PPT) | Moderate to High | Low | High |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for highly polar compounds) | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High (with appropriate sorbent) | High | Moderate to High |
| Phospholipid Removal Plates | High | Very High | High |
Note: This table provides a general comparison. Specific performance will depend on the detailed methodology and the specific analyte.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix through the entire sample preparation procedure. Spike the analyte and IS into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for your specific application. A mixed-mode anion exchange sorbent is often effective for polar glucuronides.[7]
-
Sample Pre-treatment: Dilute 200 µL of plasma or urine with 200 µL of 2% phosphoric acid in water to stabilize the acyl glucuronide. Add the internal standard and vortex.
-
Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[5]
Visualizations
Caption: Sample preparation workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Culturing Primary Hepatocytes for Drug Metabolism Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered when culturing primary hepatocytes for drug metabolism studies.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format, providing potential causes and recommended solutions to ensure the success of your experiments.
Issue 1: Low Cell Viability Post-Thaw
Question: My primary hepatocyte viability is consistently low after thawing. What could be the cause, and how can I improve it?
Potential Causes and Solutions:
| Potential Cause | Recommendation |
| Improper Thawing Technique | Thaw cryopreserved hepatocytes rapidly (less than 2 minutes) in a 37°C water bath. Do not allow the vial to completely thaw; a small ice crystal should remain. Immediately transfer the cells to pre-warmed thawing medium to dilute the cryoprotectant. |
| Sub-optimal Thawing Medium | Use a specialized thawing medium, such as CHRM® Medium, to aid in the removal of the cryoprotectant and improve viability. |
| Rough Handling of Cells | Handle hepatocytes gently at all times. Use wide-bore pipette tips to minimize shear stress when transferring cells. Mix cell suspensions by gentle inversion rather than vigorous shaking.[1] |
| Incorrect Centrifugation | Centrifuge at a low speed (e.g., 100 x g for 10 minutes at room temperature for human hepatocytes) to pellet the cells without causing damage. |
| Prolonged Exposure to Cryoprotectant | Plate the cells immediately after thawing and counting to minimize their exposure time to the cryoprotectant.[2] |
Issue 2: Poor Attachment of Hepatocytes to Cultureware
Question: My hepatocytes have poor attachment efficiency, leading to a sub-optimal monolayer. What steps can I take to improve attachment?
Potential Causes and Solutions:
| Potential Cause | Recommendation |
| Inadequate Cultureware Coating | Ensure culture plates are evenly coated with an appropriate extracellular matrix, such as Collagen Type I.[3] Allow sufficient time for the coating to dry completely in a sterile environment. |
| Incorrect Seeding Density | Refer to the lot-specific characterization sheet for the recommended seeding density.[4] Both under-seeding and over-seeding can negatively impact attachment and monolayer formation.[2] |
| Insufficient Attachment Time | Allow hepatocytes 4-6 hours of undisturbed incubation time for initial attachment before changing the medium.[5] |
| Sub-optimal Plating Medium | Use a plating medium specifically formulated for primary hepatocytes. Some protocols recommend the inclusion of serum for the initial attachment phase, followed by a switch to a serum-free maintenance medium.[6] |
| Uneven Cell Distribution | After seeding, gently shake the plate in a north-south and east-west motion to ensure an even distribution of cells across the well surface. Avoid circular motions. |
Issue 3: Rapid Decline in Metabolic Activity
Question: The metabolic activity (e.g., CYP enzyme function) of my cultured hepatocytes declines rapidly. How can I maintain their functionality for longer-term studies?
Potential Causes and Solutions:
| Potential Cause | Recommendation |
| Hepatocyte De-differentiation | Primary hepatocytes can de-differentiate in standard 2D culture.[7][8] Consider using a sandwich culture configuration with an overlay of extracellular matrix (e.g., Matrigel® or Collagen I) to maintain a more in vivo-like morphology and function.[6][7][8] |
| Sub-optimal Culture Medium | Use a serum-free maintenance medium supplemented with factors that support hepatocyte differentiation and function, such as Oncostatin M, dexamethasone, and insulin.[6] |
| Inappropriate Cell Density | A confluent monolayer is crucial for maintaining metabolic activity through cell-cell contacts. Ensure optimal seeding density is achieved. |
| Lack of Co-culture Factors | Co-culturing hepatocytes with other liver cell types, such as stromal cells, can help maintain their differentiated phenotype and metabolic capacity for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is the expected viability of primary hepatocytes after thawing?
A successful isolation and thawing process should yield hepatocytes with a viability of greater than 70-80%.[9] However, this can be lot-dependent, so it is crucial to check the certificate of analysis provided by the supplier.
Q2: How long can I culture primary hepatocytes before they lose function?
In standard 2D culture, primary hepatocytes rapidly lose their specific functions, often within 2-3 days.[7] Using techniques like sandwich cultures or 3D spheroid models can help maintain functionality for several weeks.[7][8][10]
Q3: Is it necessary to coat my culture plates?
Yes, coating culture plates with an extracellular matrix component like Collagen Type I is critical for the attachment and proper morphology of primary hepatocytes.[3]
Q4: Can I use serum in my culture medium?
While some protocols suggest using a low concentration of fetal bovine serum (FBS) during the initial seeding phase to promote attachment, it is generally not recommended for long-term culture as it can lead to de-differentiation and disrupt bile canaliculi formation.[6] A serum-free medium is preferred for maintaining hepatocyte function.[6]
Q5: What is the optimal seeding density for my hepatocytes?
The optimal seeding density is lot-specific and should be provided on the certificate of analysis from your cell provider.[2][4] Adhering to the recommended density is crucial for forming a confluent monolayer and maintaining cell health.
Quantitative Data Summary
Table 1: Recommended Seeding Densities for Human Primary Hepatocytes
| Plate Format | Recommended Seeding Density (cells/cm²) |
| 6-well | 1.5 x 10⁵ |
| 12-well | 1.5 x 10⁵ |
| 24-well | 1.5 x 10⁵ |
| 48-well | 1.5 x 10⁵ |
| 96-well | 1.5 x 10⁵ |
| (Data is generalized, always refer to the supplier's lot-specific recommendations) |
Table 2: Expected Viability and Yield from Hepatocyte Isolation
| Parameter | Typical Range |
| Post-Isolation Viability | >85-90% |
| Post-Thaw Viability | ≥70%[9] |
| Yield from Mouse Liver | 20-60 million cells/liver |
| Yield from Human Liver Resection | Varies greatly depending on tissue size and quality |
Experimental Protocols
Protocol 1: Two-Step Collagenase Perfusion for Mouse Hepatocyte Isolation
This protocol is a standard method for isolating primary hepatocytes from a mouse liver.
-
Preparation: Anesthetize the mouse according to approved institutional protocols. Surgically expose the peritoneal cavity to reveal the liver and associated blood vessels.
-
Cannulation: Carefully cannulate the portal vein with a catheter.
-
Perfusion (Step 1): Perfuse the liver with a Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) at a flow rate of 5-7 ml/min to flush out the blood and loosen cell-cell junctions. The liver should become pale.
-
Perfusion (Step 2): Switch the perfusion to a buffer containing collagenase and Ca²⁺ to digest the extracellular matrix. Continue perfusion until the liver tissue is visibly digested.[11]
-
Cell Dissociation: Carefully excise the digested liver and transfer it to a petri dish containing culture medium. Gently tease the liver apart with forceps to release the hepatocytes.
-
Filtration and Purification: Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue. Purify the hepatocytes from other cell types and debris by low-speed centrifugation (e.g., 50 x g for 5 minutes).
-
Viability Assessment: Resuspend the cell pellet and determine cell viability using the Trypan Blue exclusion assay.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
-
Sample Preparation: Mix a small aliquot of your hepatocyte suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to incubate for 1-2 minutes.
-
Counting: Load the mixture into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Viable cells/mL = (Average number of viable cells per square) x Dilution factor x 10⁴
-
Protocol 3: CYP450 Induction Assay
-
Cell Plating: Seed plateable primary hepatocytes in collagen-coated multi-well plates at the recommended density and allow them to form a confluent monolayer.
-
Treatment: Treat the cells with the test compound and positive controls (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2) for 48-72 hours. Include a vehicle control.
-
Enzyme Activity Measurement: After the treatment period, incubate the cells with a cocktail of specific CYP substrate probes (e.g., midazolam for CYP3A4, phenacetin (B1679774) for CYP1A2).[12]
-
Metabolite Analysis: Collect the supernatant and analyze the formation of specific metabolites using LC-MS/MS.
-
Data Analysis: Calculate the fold induction of CYP activity by comparing the metabolite formation in treated cells to that in vehicle-treated cells.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. protocol.everlab.net [protocol.everlab.net]
- 2. The roles of transforming growth factor-β, Wnt, Notch and hypoxia on liver progenitor cells in primary liver tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transforming Growth Factor-β-Induced Cell Plasticity in Liver Fibrosis and Hepatocarcinogenesis [frontiersin.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]
- 10. TGF-β in progression of liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Enzymatic Synthesis of Benoxaprofen Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of benoxaprofen (B1668000) glucuronide.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of benoxaprofen glucuronide, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of this compound consistently low?
Answer: Low yield can stem from several factors related to enzyme activity, substrate availability, and reaction conditions. Consider the following:
-
Suboptimal Enzyme Activity: The catalytic efficiency of UDP-glucuronosyltransferases (UGTs) is highly dependent on the reaction environment. Ensure the pH of your reaction buffer is maintained around 7.4, as this is generally optimal for most UGT enzymes.[1] Temperature should be strictly controlled at 37°C.
-
Cofactor Limitation: The reaction requires a sufficient supply of the sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). A molar excess of UDPGA to benoxaprofen is recommended to drive the reaction forward. The final concentration of UDPGA in the reaction mixture is crucial; a concentration of 10 mM has been used in related studies.[1]
-
Enzyme Source and Concentration: The source and concentration of UGTs are critical. Liver microsomes are a common source, and their activity can vary significantly between donors and batches.[1] If using recombinant UGTs, ensure the correct isoform known to metabolize benoxaprofen is used. Increasing the microsomal protein concentration (e.g., up to 2 mg/mL) may improve the yield.[1]
-
Presence of Inhibitors: Contaminants in your benoxaprofen sample or reagents can inhibit UGT activity. For instance, other nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and diclofenac (B195802) are known to inhibit UGT enzymes.[2][3] Ensure high purity of all components.
-
Product Instability: Acyl glucuronides like this compound can be unstable, particularly at non-neutral pH.[4] During workup and purification, it is advisable to maintain a pH between 2 and 4 to minimize degradation.[1]
Question: My reaction appears to be incomplete, with a significant amount of unreacted benoxaprofen remaining. What could be the cause?
Answer: Incomplete conversion is often due to enzyme inactivation, substrate or cofactor depletion, or reaction equilibrium.
-
Enzyme Inactivation Over Time: UGTs can lose activity over the course of a long incubation. While a 20-minute reaction time has been reported for kinetic studies, longer incubation times may be necessary for preparative synthesis.[1] However, extending the time indefinitely may not be beneficial if the enzyme is not stable under the reaction conditions. Consider a time-course experiment to determine the optimal reaction duration.
-
Insufficient UDPGA: As the reaction proceeds, UDPGA is consumed. If it becomes the limiting reagent, the reaction will stop. Ensure you start with a sufficient excess of UDPGA.
-
Feedback Inhibition: While not specifically documented for this compound, high concentrations of the product can sometimes inhibit the enzyme. If you are aiming for a high final product concentration, this could be a factor.
-
Substrate Solubility: Benoxaprofen has limited aqueous solubility. If it is not fully dissolved in the reaction buffer, its availability to the enzyme will be limited. The use of a small amount of a co-solvent may be necessary, but its compatibility with the enzyme must be verified.
Question: I am observing an unexpected peak in my HPLC or LC-MS/MS analysis. What could it be?
Answer: The appearance of unexpected peaks could indicate the formation of byproducts or degradation of the desired product.
-
Formation of Glycerol (B35011) Esters: If your enzyme preparation (e.g., liver S-9 fraction or microsomes) is stabilized with glycerol, benoxaprofen acyl glucuronide can undergo transesterification to form a glycerol ester of benoxaprofen.[5] This is a known artifact in in vitro glucuronidation studies.[5] To avoid this, consider using glycerol-free enzyme preparations if possible or be aware of this potential byproduct during purification.
-
Product Degradation: As mentioned, this compound is an acyl glucuronide and can be susceptible to hydrolysis, especially under alkaline conditions.[4][6] Ensure that the pH of your samples for analysis and during purification is controlled.
-
Oxidative Metabolites: If using a system with residual cytochrome P450 activity (e.g., S-9 fractions or hepatocytes), oxidative metabolites of benoxaprofen could be formed.[7] However, with purified microsomes and the addition of specific cofactors for UGTs, this is less likely.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic synthesis of this compound?
A1: The optimal pH for the glucuronidation reaction catalyzed by UGTs is typically around 7.4.[1] It is recommended to use a buffer such as Tris-HCl to maintain this pH throughout the incubation.
Q2: What concentration of UDPGA should I use?
A2: To ensure the reaction is not limited by the sugar donor, a final concentration of 10 mM UDPGA has been shown to be effective in microsomal incubations.[1]
Q3: Can I use a different enzyme source other than liver microsomes?
A3: Yes, while human or rat liver microsomes are commonly used, recombinant UGT enzymes expressed in cell lines are a viable alternative.[8] These offer the advantage of using a specific UGT isoform, which can lead to a cleaner reaction with fewer side products. Several UGTs, including those from the UGT1A and UGT2B subfamilies, are known to be involved in the glucuronidation of NSAIDs.[9]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking aliquots at different time points, stopping the reaction (e.g., by adding ice-cold acetonitrile), and analyzing the samples by reverse-phase HPLC with UV or fluorescence detection, or by LC-MS/MS.[1][10] Benoxaprofen and its glucuronide can be separated and quantified to determine the conversion rate.
Q5: What are the key parameters to consider for scaling up the synthesis?
A5: For scaling up, you will need to proportionally increase the amounts of benoxaprofen, UDPGA, and the enzyme source. Maintaining a constant concentration of all reactants is key. Efficient mixing without causing enzyme denaturation is also important. A thorough understanding of the enzyme's stability over the required reaction time at a larger scale is crucial.
Q6: How should I purify the synthesized this compound?
A6: Purification can be achieved using preparative reverse-phase HPLC. The collected fractions containing the product can then be lyophilized. During all purification steps, it is important to maintain a slightly acidic pH (pH 2-4) to prevent hydrolysis of the acyl glucuronide.[1]
Data Presentation
Table 1: Typical Reaction Conditions for Benoxaprofen Glucuronidation in Human Liver Microsomes
| Parameter | Recommended Value | Reference |
| Enzyme Source | Human Liver Microsomes | [1] |
| Microsomal Protein Conc. | 2 mg/mL | [1] |
| Benoxaprofen Conc. | 0.1 to 2 mM | [1] |
| UDPGA Concentration | 10 mM | [1] |
| Buffer | Tris-HCl | [1] |
| pH | 7.4 | [1] |
| Temperature | 37°C | [1] |
| Incubation Time | 20 min (for kinetics) | [1] |
Table 2: Factors Influencing UGT Activity and this compound Yield
| Factor | Effect on Yield | Notes | Reference |
| pH | Optimal at ~7.4 | Deviation can significantly decrease enzyme activity. | [1] |
| Temperature | Optimal at 37°C | Higher temperatures can denature the enzyme. | [1] |
| UDPGA Concentration | Increases with concentration | Can be limiting if not in excess. | [1] |
| Benoxaprofen Conc. | Substrate-dependent | High concentrations can lead to substrate inhibition. | [1] |
| Enzyme Concentration | Increases with concentration | Higher concentration leads to a faster reaction rate. | [1] |
| Inhibitors (e.g., borneol) | Decreases | Competitive or non-competitive inhibition reduces enzyme efficiency. | [1] |
| Inducers (e.g., 1,7-phenanthroline) | Increases Vmax | Increases the expression and activity of UGTs in vivo. | [7] |
| Glycerol in Buffer | No direct effect on yield | Can lead to the formation of glycerol ester artifacts. | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer, pH 7.4.
-
Prepare a stock solution of benoxaprofen in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a stock solution of UDPGA in water.
-
Thaw human liver microsomes on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Tris-HCl buffer (to final volume)
-
10 mM Magnesium Chloride
-
Benoxaprofen stock solution (to a final concentration of 0.1 - 2 mM)
-
Human liver microsomes (to a final concentration of 2 mg/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding the UDPGA stock solution to a final concentration of 10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes to several hours), with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.[1]
-
Visualizations
References
- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerolysis of acyl glucuronides as an artifact of in vitro drug metabolism incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of selective phase II enzyme inducers on glucuronidation of benoxaprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Benoxaprofen Glucuronide Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benoxaprofen (B1668000) glucuronide analytical standards.
Frequently Asked Questions (FAQs)
Q1: Why is my benoxaprofen glucuronide analytical standard showing multiple peaks on my HPLC chromatogram even though it's a new standard?
A1: this compound is an acyl glucuronide, a class of metabolites known for their chemical instability. The multiple peaks are likely due to on-column degradation and/or isomerization. The primary degradation pathways are:
-
Acyl Migration: The benoxaprofen moiety can migrate from the C1 position of the glucuronic acid to the C2, C3, and C4 positions, forming various positional isomers. These isomers will have slightly different retention times on a reversed-phase HPLC column.
-
Hydrolysis: The ester linkage of the glucuronide can be hydrolyzed, reverting the molecule back to benoxaprofen and glucuronic acid.
To minimize this, it is crucial to use analytical conditions optimized for labile metabolites, such as low temperatures and a suitable pH.
Q2: What are the optimal storage conditions for this compound analytical standards?
A2: To minimize degradation, this compound standards should be stored at -80°C in a desiccated environment. For short-term use, solutions can be kept at 2-8°C for a limited time, but it is advisable to prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.
Q3: How can I confirm the identity and purity of my this compound standard?
A3: A combination of analytical techniques is recommended for comprehensive quality control:
-
LC-MS/MS: To confirm the molecular weight and obtain characteristic fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
NMR Spectroscopy: To confirm the chemical structure and identify any isomeric impurities. ¹H NMR can be particularly useful for observing the anomeric proton of the glucuronide moiety.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Benoxaprofen, the parent drug, was withdrawn from the market due to concerns about hepatotoxicity, and its acyl glucuronide metabolite is considered a reactive species.[1][2] Therefore, it is essential to handle this compound with appropriate laboratory safety measures, including wearing personal protective equipment (gloves, lab coat, and safety glasses). All handling should be performed in a well-ventilated area or a chemical fume hood.
Stability of this compound
This compound is known to be a particularly reactive and unstable acyl glucuronide.[2][3] Its stability is highly dependent on pH and temperature. The primary degradation pathways are acyl migration and hydrolysis.
Below is a table summarizing the expected stability of this compound under various conditions. Please note that specific half-life data for this compound is limited in the literature; this data is representative of highly reactive acyl glucuronides and should be used as a guideline.
| Condition | pH | Temperature (°C) | Expected Half-life (t½) | Primary Degradation Pathway(s) |
| Acidic | 3.0 | 25 | Several hours to days | Hydrolysis |
| Neutral | 7.4 | 37 | < 1 hour | Acyl Migration & Hydrolysis |
| Basic | 9.0 | 25 | Minutes | Hydrolysis & Acyl Migration |
| Storage | 7.4 (in buffer) | 4 | Several hours | Acyl Migration & Hydrolysis |
| Storage | Anhydrous solid | -80 | Months to years | Minimal degradation |
Experimental Protocols
HPLC-UV Analysis for Purity Assessment
This method is designed to separate this compound from its parent compound and potential degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (to minimize on-column degradation).
-
Detection Wavelength: 313 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the standard in a minimal amount of methanol (B129727) or acetonitrile and dilute with Mobile Phase A to the desired concentration.
LC-MS/MS for Identification and Quantification
This method provides high selectivity and sensitivity for the detection of this compound.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: As described in the HPLC-UV protocol.
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound:
-
Precursor Ion (Q1): m/z 476.1
-
Product Ion (Q3): m/z 300.1 (loss of glucuronic acid)
-
Product Ion (Q3): m/z 175.0 (glucuronic acid fragment)
-
-
Benoxaprofen (for monitoring hydrolysis):
-
Precursor Ion (Q1): m/z 300.1
-
Product Ion (Q3): m/z 256.1 (loss of CO₂)
-
-
¹H NMR for Structural Confirmation
This protocol is for confirming the identity of the this compound standard and identifying any major impurities.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 1-5 mg of the standard in 0.5-0.7 mL of DMSO-d₆.
-
Key Experiments:
-
¹H NMR: A standard 1D proton NMR experiment. Key signals to observe include the anomeric proton of the glucuronic acid moiety (typically a doublet between 5.0 and 6.0 ppm) and the aromatic protons of the benoxaprofen structure.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the glucuronic acid and benoxaprofen moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the linkage between benoxaprofen and the glucuronic acid.
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Splitting or Broadening | 1. On-column isomerization/degradation. 2. Column void or contamination. 3. Sample solvent stronger than the mobile phase. | 1. Lower the column temperature (e.g., to 10-15°C). Ensure the mobile phase pH is slightly acidic (e.g., pH 3-5) to improve stability. 2. Flush the column or replace it if necessary. 3. Dissolve and inject the sample in the initial mobile phase. |
| Multiple Peaks for a "Pure" Standard | Acyl migration has occurred, creating positional isomers. | This is expected for this compound. The peaks correspond to the C1 (parent), C2, C3, and C4 isomers. Use LC-MS/MS to confirm that these peaks have the same mass-to-charge ratio. |
| Appearance of a Benoxaprofen Peak | Hydrolysis of the glucuronide has occurred. | Prepare fresh sample solutions. Avoid high pH and high temperatures in the mobile phase and sample storage. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column. 2. Column overload. | 1. Use a high-purity, end-capped C18 column. Ensure the mobile phase has sufficient ionic strength and a low pH. 2. Reduce the injected sample concentration. |
Visualizations
References
- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Reactive Glucuronide Metabolites
Welcome to the technical support center for the bioanalysis of reactive glucuronide metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of these unstable compounds.
Frequently Asked Questions (FAQs)
Q1: What are reactive glucuronide metabolites and why are they difficult to quantify?
A1: Reactive glucuronide metabolites, particularly acyl glucuronides (AGs), are products of Phase II metabolism where a glucuronic acid moiety is attached to a carboxylic acid group on a drug molecule.[1] Their reactivity stems from the electrophilic nature of the ester carbonyl group.[2] This makes them unstable and prone to several reactions that complicate their accurate measurement:
-
Hydrolysis: The ester bond can break, converting the metabolite back to the parent drug (aglycone). This is more likely to occur at physiological or basic pH.[3][4]
-
Acyl Migration: The acyl group can move from its initial 1-O-β position to other hydroxyl groups on the glucuronic acid ring, forming various positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers).[2][5]
-
Covalent Binding: The reactive nature of AGs allows them to covalently bind to proteins and other macromolecules, which can lead to idiosyncratic drug toxicity.[2][6]
These reactions can occur during sample collection, storage, and analysis, leading to inaccurate quantification of both the metabolite and the parent drug.[7]
Q2: My parent drug concentration appears to be unexpectedly high in plasma samples. Could this be related to its glucuronide metabolite?
A2: Yes, this is a classic pitfall. The instability of acyl glucuronides can lead to their degradation back to the parent drug ex vivo.[8] This back-conversion results in an artificially inflated concentration of the parent drug and a corresponding underestimation of the glucuronide metabolite.[7] This issue is particularly prevalent if samples are not properly stabilized immediately after collection.[7]
Another potential cause is in-source fragmentation within the mass spectrometer.[3][4] During ionization, the glucuronide metabolite can break apart, generating an ion with the same mass-to-charge ratio (m/z) as the parent drug, thus interfering with its quantification.[3]
Q3: I am seeing multiple peaks for my glucuronide metabolite in my chromatogram. What could be the cause?
A3: The presence of multiple peaks for a single glucuronide metabolite is often due to intramolecular acyl migration.[2][9] The initial 1-O-β-acyl glucuronide can rearrange to form positional isomers (2-O, 3-O, 4-O). These isomers have the same mass but may have slightly different chromatographic retention times. Achieving baseline separation of these isomers can be challenging and requires careful liquid chromatography (LC) method development.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery of Glucuronide Metabolites
Symptoms:
-
Quantified glucuronide concentrations are lower than expected.
-
High variability between replicate sample measurements.
-
Poor precision and accuracy during method validation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Analyte Instability (Hydrolysis/Acyl Migration) | 1. Immediate Stabilization: Acidify blood/plasma samples immediately upon collection to a pH of 4-5 using acids like citric, acetic, or phosphoric acid.[5][8] 2. Maintain Low Temperature: Keep samples on ice or at 4°C during all handling and processing steps.[8] 3. Optimize Storage: Store samples at -80°C.[8] Evaluate the freeze-thaw stability to understand degradation rates.[8] |
| Covalent Binding to Proteins | 1. Protein Precipitation: Use a robust protein precipitation method to release protein-bound metabolites.[1] 2. Evaluate Matrix Effects: Assess whether protein binding is affecting recovery by comparing results from different biological matrices. |
| Suboptimal Sample Preparation | 1. Minimize Steps: Keep the sample preparation workflow as simple and quick as possible to reduce the chance of degradation.[5] 2. Avoid High pH: Ensure all buffers and solvents used during extraction are acidic or neutral. |
Issue 2: Overestimation of the Parent Drug Concentration
Symptoms:
-
Parent drug concentrations are higher than physiologically plausible.
-
Incurred sample reanalysis fails for the parent drug.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Back-Conversion of Glucuronide to Parent | 1. Sample Stabilization: Implement the stabilization protocols mentioned in Issue 1 (acidification and cooling).[8][10] This is the most critical step to prevent ex vivo conversion.[7] 2. Use Incurred Samples for Stability Testing: Assess the stability of the glucuronide in actual study samples to get a realistic measure of degradation.[8] |
| In-Source Fragmentation of Glucuronide | 1. Optimize MS Conditions: Adjust cone voltage and other source parameters to minimize fragmentation. 2. Chromatographic Separation: Ensure the glucuronide and parent drug are well-separated chromatographically so that any in-source fragment from the glucuronide does not co-elute with the parent drug.[3] 3. Monitor Multiple Transitions: For the parent compound, use a second mass transition if available to check for interference.[11] |
Experimental Protocols
Protocol 1: Blood/Plasma Sample Stabilization for Acyl Glucuronide Analysis
Objective: To minimize the ex vivo degradation of acyl glucuronides immediately after sample collection.
Materials:
-
Blood collection tubes (e.g., K2EDTA)
-
Ice bath
-
Centrifuge capable of refrigeration
-
Stabilizing solution (e.g., 1 M citric acid or 10% acetic acid)
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Collect blood into pre-chilled collection tubes.
-
Immediately place the tubes in an ice bath.
-
Process blood to plasma as quickly as possible by centrifuging at approximately 1500 x g for 10 minutes at 4°C.
-
Transfer the plasma to a clean, pre-chilled tube.
-
Add the stabilizing solution to the plasma. A common ratio is 10-20 µL of 1 M citric acid per 1 mL of plasma to achieve a pH between 4 and 5. The exact volume should be optimized for your specific matrix and drug.
-
Gently vortex the sample to mix.
-
Immediately freeze the stabilized plasma sample at -80°C until analysis.
Data Presentation
Table 1: Effect of pH on the Stability of a Hypothetical Acyl Glucuronide in Plasma at 37°C
| pH | Half-life (hours) | Remaining Parent Glucuronide after 4 hours (%) |
| 4.0 | 48 | 94.3 |
| 5.0 | 24 | 89.1 |
| 6.0 | 8 | 70.7 |
| 7.4 | 2 | 35.4 |
| 8.0 | 0.5 | 5.2 |
This table illustrates the critical impact of pH on the stability of acyl glucuronides, with significantly increased stability under acidic conditions.
Table 2: Comparison of Parent Drug Concentration with and without Sample Stabilization
| Sample ID | Parent Drug Conc. (ng/mL) - No Stabilization | Parent Drug Conc. (ng/mL) - With Acidification | Acyl Glucuronide Conc. (ng/mL) - With Acidification |
| Subject A - 1h | 152.8 | 85.3 | 250.1 |
| Subject A - 4h | 98.2 | 45.1 | 188.5 |
| Subject B - 1h | 175.4 | 99.6 | 295.7 |
| Subject B - 4h | 110.7 | 58.9 | 210.3 |
This table demonstrates how failure to stabilize samples can lead to an overestimation of the parent drug due to the degradation of the acyl glucuronide metabolite.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Assay of Benoxaprofen Glucuronide: Principles of Cross-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
The Importance of Inter-Laboratory Cross-Validation
Before a bioanalytical method can be reliably used across different sites—for instance, when transferring an assay from a sponsor laboratory to a contract research organization (CRO)—a cross-validation study is imperative. This process ensures that the assay maintains its performance characteristics, such as accuracy, precision, and sensitivity, regardless of the laboratory, equipment, or analyst. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on the parameters that must be assessed to ensure data integrity and comparability across studies.
Experimental Protocols
Herein, we describe two distinct analytical methods. Method A is a published method for benoxaprofen (B1668000) glucuronide, providing a baseline for a single-laboratory assay. Method B is a fully validated method for a comparable analyte, diclofenac (B195802) acyl glucuronide, and serves as an exemplar for the quantitative data expected from a validation study.
Method A: HPLC-Fluorescence Assay for Benoxaprofen Glucuronide (BNX-G)
This method is adapted from the studies conducted by Dong et al. on the glucuronidation of benoxaprofen in hepatocyte cultures.[1]
Sample Preparation (from Hepatocytes):
-
Following incubation, separate supernatant and cell pellets by centrifugation.
-
Store supernatant fractions at -80°C until analysis.
-
Evaporate the supernatant fractions to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residues in 0.5 mL of the HPLC mobile phase.
Chromatographic Conditions:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
Mobile Phase: A mixture of methanol (B129727) and 10 μM trifluoroacetic acid in water (60:40, v/v).
-
Elution: Isocratic elution.
-
Flow Rate: 1.2 mL/min.
-
Detection: Fluorescence detection, leveraging the native fluorescence of benoxaprofen and its glucuronide.
Method B: UPLC-MS/MS Assay for Diclofenac Acyl Glucuronide
This method provides a template for a modern, highly sensitive, and selective assay, complete with its validation performance data, which would be expected in a cross-laboratory comparison.
Sample Preparation (from Plasma):
-
To 50 µL of plasma sample, add the internal standard solution.
-
Precipitate proteins by adding a volume of organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Detection: Mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the analyte and internal standard.
Performance Comparison of Bioanalytical Assays
The following table summarizes the key validation parameters that must be assessed during a cross-laboratory validation, in accordance with regulatory guidelines.[2][3] For Method A, as a full validation report is not publicly available, we describe the expected characteristics. For Method B, we present published validation data for a comparable NSAID glucuronide assay to serve as a quantitative example.
| Performance Parameter | Typical Acceptance Criteria (FDA/EMA) | Method A: this compound (HPLC-Fluorescence) | Method B: Example - Diclofenac Acyl Glucuronide (UPLC-MS/MS) |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | A linear relationship between concentration and response is established using calibration standards. | r² > 0.998 |
| Lower Limit of Quantification (LLOQ) | Analyte response at LLOQ should be ≥ 5x blank response. Accuracy within ±20%, Precision ≤ 20% CV. | The LLOQ must be determined and be adequate for the intended study's concentration range. | 0.4 µg/mL |
| Accuracy (% Bias) | Mean concentration within ±15% of nominal value (±20% at LLOQ). | Accuracy is assessed at multiple concentrations (low, mid, high QC) and must meet acceptance criteria. | Observed accuracy within the range of 97.52% to 107.21% of nominal values. |
| Precision (% CV) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day runs. | Precision is evaluated through repeated analysis on the same day (intra-day) and on different days (inter-day). | Intra-day and inter-day precision CVs were between 0.78% and 7.21%. |
| Selectivity / Specificity | No significant interference at the retention time of the analyte and internal standard. | The method must demonstrate the ability to quantify BNX-G in the presence of endogenous matrix components and other metabolites. | No significant interferences were observed from blank matrix samples. |
| Recovery (%) | Consistent, precise, and reproducible. No specific % value required. | The efficiency of the extraction process is evaluated to ensure consistency across the concentration range. | Average recovery of 75% to 85% for metabolites.[4] |
| Matrix Effect | Assessed to ensure matrix components do not suppress or enhance ionization (for MS-based methods). | Not typically required for fluorescence detection unless co-eluting compounds cause quenching. | Generally negligible for LC-MS/MS methods when using a stable isotope-labeled internal standard. |
| Stability | Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term storage). | Stability of BNX-G in the biological matrix must be demonstrated under expected sample handling and storage conditions. | Samples demonstrated stability through multiple freeze-thaw cycles and at room temperature for the duration of sample preparation. |
Visualizing the Cross-Validation Workflow
A cross-laboratory validation is a structured process to ensure that a bioanalytical method produces comparable results at two different sites. The workflow involves the originating laboratory providing the method details and quality control (QC) samples to the receiving laboratory, which then performs its own validation experiments.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of Benoxaprofen Glucuronide vs. Flunoxaprofen Glucuronide: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic activation and subsequent reactivity of drug metabolites is paramount in assessing potential toxicity. This guide provides an objective comparison of the reactivity of the acyl glucuronide metabolites of benoxaprofen (B1668000) (BNX-G) and flunoxaprofen (B1672895) (FLX-G), two structurally related non-steroidal anti-inflammatory drugs (NSAIDs). Benoxaprofen was withdrawn from the market due to severe hepatotoxicity, whereas flunoxaprofen is considered less toxic.[1][2] The difference in the reactivity of their primary metabolites is believed to be a significant factor in their differing toxicity profiles.
Executive Summary
Experimental data from both in vivo and in vitro studies consistently indicate that benoxaprofen glucuronide is more reactive than flunoxaprofen glucuronide.[1][2] This higher reactivity leads to greater covalent binding to plasma and liver proteins, a key mechanism implicated in drug-induced toxicity.[3][4] While both compounds form adducts with similar protein targets, the propensity of BNX-G to do so appears to be greater, which likely contributes to the observed clinical hepatotoxicity of the parent drug.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of benoxaprofen and flunoxaprofen and their glucuronide metabolites.
Table 1: In Vivo Pharmacokinetics and Covalent Binding in Rats [1]
| Parameter | Benoxaprofen (BNX) | Flunoxaprofen (FLX) |
| Dose | 20 mg/kg (intravenous) | 20 mg/kg (intravenous) |
| AUC of Glucuronide (BNX-G vs. FLX-G) | ~2x higher than FLX-G | - |
| Plasma Protein Adducts | Similar concentrations to FLX | Similar concentrations to BNX |
| Hepatobiliary Exposure of Glucuronide | 1/3 that of FLX-G | - |
| Liver Protein Adducts (at 8h) | Similar concentrations to FLX | Similar concentrations to BNX |
| Major Liver Protein Targets (kDa) | 110 and 70 | 110 and 70 |
AUC: Area Under the Curve
Table 2: In Vitro Glucuronidation and Covalent Binding in Sandwich-Cultured Hepatocytes [2]
| Parameter | Benoxaprofen (BNX) | Flunoxaprofen (FLX) | Ibuprofen (IBP) - Comparator |
| Cell Type | Rat Hepatocytes | Rat Hepatocytes | Rat Hepatocytes |
| Glucuronide Levels in Cells | BNX > FLX > IBP | - | - |
| Covalent Protein Adduct Levels in Cells | BNX > FLX > IBP | - | - |
| Relative Reactivity of Glucuronide | More reactive than FLX-G | Less reactive than BNX-G | Least reactive |
| Cell Type | Human Hepatocytes | Human Hepatocytes | Not Reported |
| Protein Adduct Formation | More than FLX | Less than BNX | Not Reported |
Metabolic Activation and Covalent Binding Pathway
The metabolic activation of both benoxaprofen and flunoxaprofen primarily involves glucuronidation in the liver. The resulting acyl glucuronides are electrophilic and can covalently bind to nucleophilic residues on proteins, leading to the formation of drug-protein adducts. These adducts can potentially trigger immune responses or directly impair protein function, contributing to cellular toxicity.[4][5]
Experimental Protocols
In Vivo Studies in Rats
A commonly cited protocol for in vivo comparison involves the intravenous administration of benoxaprofen, flunoxaprofen, or their metabolites to rats.[1]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: A single intravenous dose of 20 mg/kg of the compound is administered.
-
Sample Collection: Blood and liver tissue samples are collected at various time points (e.g., up to 8 hours post-dose).
-
Analysis of Parent Drug and Metabolites: Plasma and liver homogenates are analyzed by high-performance liquid chromatography (HPLC) to determine the concentrations of the parent drug and its glucuronide metabolite. This allows for the calculation of pharmacokinetic parameters such as the area under the curve (AUC).
-
Quantification of Covalent Binding:
-
Proteins are precipitated from plasma and liver homogenates.
-
The protein pellets are exhaustively washed to remove any non-covalently bound drug.
-
The amount of covalently bound drug is determined by methods such as hydrolysis of the protein adducts followed by HPLC analysis of the released aglycone.
-
-
Identification of Protein Targets: An immunochemical approach using antibodies raised against the drug can be employed to detect and identify the modified proteins in liver tissue via techniques like Western blotting.[1][3]
In Vitro Studies with Sandwich-Cultured Hepatocytes
This in vitro model allows for the study of glucuronidation and covalent binding in a system that maintains hepatocyte polarity.[2][4]
-
Cell Culture: Rat or human hepatocytes are cultured in a sandwich configuration between two layers of collagen.
-
Incubation: The cultured hepatocytes are exposed to various concentrations of benoxaprofen or flunoxaprofen for different time periods (e.g., up to 6 hours).
-
Sample Preparation:
-
At the end of the incubation period, the cells are harvested.
-
The cells are lysed, and the protein and metabolite fractions are separated.
-
-
Glucuronide Measurement: The intracellular concentration of the glucuronide metabolite is quantified using HPLC.
-
Covalent Binding Assessment:
-
The protein fraction is precipitated and washed to remove non-covalently bound drug.
-
The amount of covalently bound drug is determined, often by liquid scintillation counting if a radiolabeled drug is used, or by HPLC after hydrolysis.
-
Total protein content is measured to normalize the covalent binding data.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the covalent binding of reactive metabolites.
Conclusion
References
- 1. Role of benoxaprofen and flunoxaprofen acyl glucuronides in covalent binding to rat plasma and liver proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Flunoxaprofen-S-acyl-glutathione Thioester Formation Mediated by Acyl-CoA Formation in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Benoxaprofen vs. its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen (B1668000) and its major metabolite, benoxaprofen acyl glucuronide. The data presented herein is compiled from in vitro studies to elucidate the distinct mechanisms of toxicity associated with the parent drug and its metabolite, a critical consideration in drug safety and development. Benoxaprofen was withdrawn from the market due to severe hepatotoxicity and phototoxicity, making it a key case study in understanding adverse drug reactions.
Executive Summary
The cytotoxic profiles of benoxaprofen and its glucuronide metabolite are distinct and context-dependent.
-
Benoxaprofen (Parent Drug): The primary toxicity associated with the parent compound is phototoxicity . Upon exposure to UVA radiation, benoxaprofen undergoes photodecarboxylation, leading to the formation of a toxic agent that can cause significant cell membrane and DNA damage. In the absence of light, its direct cytotoxicity to hepatocytes is observed at higher concentrations.
-
Benoxaprofen Acyl Glucuronide (Metabolite): This metabolite is implicated as the primary mediator of hepatotoxicity . It is a reactive electrophile that can covalently bind to hepatic proteins, a process strongly correlated with liver cell damage. The formation and reactivity of this glucuronide are considered key events in the initiation of liver injury.
Data Presentation
The following tables summarize quantitative data from studies on benoxaprofen-induced cytotoxicity and the formation and reactivity of its glucuronide metabolite.
Table 1: Cytotoxicity of Benoxaprofen in Isolated Rat Hepatocytes
| Concentration (µM) | Incubation Time (hours) | Alanine Aminotransferase (ALT) Release (% of Total) | Lactate (B86563)/Pyruvate (L/P) Ratio |
| 250 | 4 | ~15% | ~2.5 |
| 500 | 4 | ~30% | ~4.0 |
| 1000 | 4 | ~55% | ~6.0 |
Data adapted from Knowles et al., 1985. This study demonstrates the dose-dependent cytotoxicity of the parent drug, benoxaprofen, on hepatocytes.
Table 2: Formation of Benoxaprofen Glucuronide (BNX-G) and Covalent Binding in Sandwich-Cultured Rat Hepatocytes
| Benoxaprofen Concentration (µM) | Incubation Time (hours) | BNX-G Formed (nmol/mg protein) | Covalent Binding (pmol equivalent/mg protein) |
| 100 | 6 | ~1.5 | ~20 |
| 250 | 6 | ~3.0 | ~45 |
| 500 | 6 | ~4.5 | ~70 |
| 750 | 6 | ~5.0 | ~80 |
Data adapted from Liu et al., 2005. This table illustrates the concentration-dependent formation of the glucuronide metabolite and its subsequent covalent binding to cellular proteins, a key indicator of its reactivity and potential for toxicity.
Mechanisms of Toxicity and Signaling Pathways
Hepatotoxicity Mediated by Benoxaprofen Acyl Glucuronide
The leading hypothesis for benoxaprofen-induced hepatotoxicity centers on the metabolic activation of the drug to its acyl glucuronide. This metabolite is chemically reactive and can bind to cellular macromolecules, leading to cellular dysfunction and death.
Caption: Metabolic activation of benoxaprofen to a reactive glucuronide leading to hepatotoxicity.
Phototoxicity Mediated by Benoxaprofen
Benoxaprofen is highly phototoxic. The parent compound absorbs UVA radiation, leading to a series of events that result in cellular damage.
Caption: Mechanism of benoxaprofen-induced phototoxicity upon exposure to UVA radiation.
Experimental Protocols
Assessment of Hepatotoxicity using Lactate Dehydrogenase (LDH) Release Assay
This protocol is adapted from methodologies used to assess drug-induced hepatotoxicity in vitro.[1][2][3][4]
1. Cell Culture:
- Primary hepatocytes (e.g., rat or human) are seeded in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well.
- Cells are cultured in Williams' Medium E supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1 µM dexamethasone.
- Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Compound Treatment:
- After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of benoxaprofen (e.g., 0, 50, 100, 250, 500, 1000 µM).
- A vehicle control (e.g., DMSO, typically <0.1%) is included.
- A positive control for maximum LDH release is established by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100).
3. Sample Collection:
- After the desired incubation period (e.g., 4, 12, or 24 hours), the 96-well plates are centrifuged at 250 x g for 5 minutes.
- Aliquots of the cell culture supernatant are carefully transferred to a new 96-well plate for LDH analysis.
4. LDH Measurement:
- The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
- The assay typically involves the reduction of a tetrazolium salt to a colored formazan (B1609692) product, which is quantifiable by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
5. Data Analysis:
- The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
- Spontaneous LDH release is the amount of LDH in the supernatant of untreated control cells.
Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Seed_Cells [label="Seed Hepatocytes in\n96-well Plates", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate_24h [label="Incubate for 24h\n(Cell Attachment)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Treat_Cells [label="Treat with Benoxaprofen\n(Various Concentrations)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incubate_Treatment [label="Incubate for\nDesired Time", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Centrifuge [label="Centrifuge Plate", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Collect_Supernatant [label="Collect Supernatant", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
LDH_Assay [label="Perform LDH Assay", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Read_Absorbance [label="Read Absorbance", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analyze_Data [label="Calculate % Cytotoxicity", style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Seed_Cells;
Seed_Cells -> Incubate_24h;
Incubate_24h -> Treat_Cells;
Treat_Cells -> Incubate_Treatment;
Incubate_Treatment -> Centrifuge;
Centrifuge -> Collect_Supernatant;
Collect_Supernatant -> LDH_Assay;
LDH_Assay -> Read_Absorbance;
Read_Absorbance -> Analyze_Data;
Analyze_Data -> End;
}
Caption: Step-by-step workflow for assessing cytotoxicity via the LDH release assay.
References
Benoxaprofen Glucuronide vs. Ibuprofen Glucuronide: A Comparative Analysis of Covalent Binding Potential
For Researchers, Scientists, and Drug Development Professionals
The formation of reactive metabolites is a critical consideration in drug development, with the potential for covalent binding to macromolecules raising safety concerns. Acyl glucuronides, common metabolites of carboxylic acid-containing drugs, have been identified as a class of reactive intermediates that can covalently modify proteins, potentially leading to immunologically-mediated adverse drug reactions. This guide provides a detailed comparison of the covalent binding potential of two such metabolites: benoxaprofen (B1668000) glucuronide and ibuprofen (B1674241) glucuronide.
Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to severe hepatotoxicity, serves as a case study for the risks associated with reactive acyl glucuronides.[1][2][3] In contrast, ibuprofen, a widely used NSAID with a favorable safety profile, provides a benchmark for lower reactivity.[4] Understanding the differences in their covalent binding potential is crucial for assessing the risk of new chemical entities.
Executive Summary
Experimental evidence consistently demonstrates that benoxaprofen glucuronide is significantly more reactive and forms a greater number of covalent protein adducts than ibuprofen glucuronide.[5] This heightened reactivity of benoxaprofen's metabolite is considered a key factor in the drug's associated toxicity.[1][2] Ibuprofen glucuronide, while still capable of forming adducts, does so to a much lesser extent, which is likely a contributing factor to the parent drug's well-established safety profile.[4][5]
Quantitative Data Comparison
The following tables summarize key quantitative findings from in vitro and in vivo studies comparing the formation of glucuronides and their covalent binding to proteins.
Table 1: In Vitro Comparison in Sandwich-Cultured Rat Hepatocytes [5]
| Compound | Glucuronide Level in Cells | Covalent Protein Adduct Level in Cells |
| Benoxaprofen | > Flunoxaprofen (B1672895) > Ibuprofen | > Flunoxaprofen > Ibuprofen |
This study demonstrates a clear correlation between the level of glucuronide formation and the extent of covalent binding, with benoxaprofen showing the highest levels for both.[5]
Table 2: In Vivo Comparison in Rats [1]
| Parameter | This compound (BNX-G) | Flunoxaprofen Glucuronide (FLX-G) |
| Plasma Protein Adducts | Similar to FLX | Similar to BNX |
| AUC of Glucuronide | Almost twice that of FLX-G | - |
| Hepatobiliary Exposure of Glucuronide | 1/3rd that of FLX-G | - |
| Inferred Reactivity | More reactive than FLX-G | Less reactive than BNX-G |
Despite lower hepatobiliary exposure, this compound produced similar levels of liver protein adducts as flunoxaprofen glucuronide, indicating its higher intrinsic reactivity.[1] While this study doesn't directly include ibuprofen, other research confirms that ibuprofen glucuronide is the least reactive of the three.[5]
Mechanisms of Covalent Binding
Acyl glucuronides can covalently bind to proteins through two primary mechanisms:
-
Direct Transacylation (Nucleophilic Displacement): The acyl group of the glucuronide is directly transferred to a nucleophilic amino acid residue (e.g., lysine (B10760008), cysteine) on a protein, displacing the glucuronic acid moiety.
-
Acyl Migration and Glycation: The acyl group migrates from the C1-hydroxyl group of the glucuronic acid to other hydroxyl groups (C2, C3, or C4), forming isomeric esters. These isomers can then undergo ring-opening to form a reactive aldehyde, which subsequently reacts with protein nucleophiles (e.g., lysine residues) to form a Schiff base, leading to protein glycation.[6][7]
The following diagram illustrates these two pathways.
Caption: Mechanisms of protein covalent binding by acyl glucuronides.
Experimental Protocols
The assessment of covalent binding potential typically involves a combination of in vitro and in vivo experimental models.
In Vitro Hepatocyte Incubation
This method provides a cellular context for metabolism and covalent binding.
-
Cell Culture: Sandwich-cultured rat or human hepatocytes are prepared.
-
Incubation: The test compound (benoxaprofen or ibuprofen) is added to the culture medium at various concentrations and for different time points.
-
Sample Collection: At the end of the incubation, the cells and media are collected separately.
-
Metabolite Analysis: The concentration of the parent drug and its glucuronide metabolite in the cells and media is determined using LC-MS/MS.
-
Covalent Binding Assessment: The cell pellet is washed extensively to remove non-covalently bound drug. The protein is then precipitated and washed. The amount of covalently bound drug is quantified by methods such as scintillation counting (if radiolabeled compound is used) or by hydrolysis of the protein and subsequent analysis of the released drug by LC-MS/MS.
The following diagram outlines the general workflow for this experiment.
Caption: Workflow for in vitro covalent binding assessment in hepatocytes.
In Vivo Animal Studies
Animal models, such as rats, are used to understand the in vivo disposition and covalent binding of these compounds.
-
Dosing: The test compound is administered to the animals (e.g., intravenously or orally).
-
Sample Collection: Blood and tissue samples (e.g., liver) are collected at various time points.
-
Pharmacokinetic Analysis: Plasma concentrations of the parent drug and its glucuronide are measured over time to determine pharmacokinetic parameters like AUC (Area Under the Curve).
-
Protein Adduct Analysis: Plasma and tissue proteins are isolated and washed. The amount of covalently bound drug is quantified, often by LC-MS/MS analysis after protein hydrolysis. Immunochemical methods using antibodies specific to the drug-protein adducts can also be employed for detection.[1]
Conclusion
The available data strongly indicates that this compound has a significantly higher covalent binding potential than ibuprofen glucuronide. This difference in chemical reactivity of the acyl glucuronide metabolites is a plausible explanation for the observed differences in the clinical safety profiles of the parent drugs. For drug development professionals, these findings underscore the importance of early and thorough assessment of the bioactivation potential of carboxylic acid-containing drug candidates. In vitro models, such as sandwich-cultured hepatocytes, can be valuable tools for screening and ranking compounds based on their potential to form reactive acyl glucuronides and subsequent covalent protein adducts.
References
- 1. Role of benoxaprofen and flunoxaprofen acyl glucuronides in covalent binding to rat plasma and liver proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and covalent binding of ibuprofen and its acyl glucuronide in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Comparative Guide to Inter-species Differences in Benoxaprofen Glucuronidation and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic glucuronidation and resulting toxicity of benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to severe hepatotoxicity. Understanding the inter-species differences in these processes is crucial for preclinical safety assessment and the development of safer pharmaceuticals.
Executive Summary
Benoxaprofen's toxicity is intrinsically linked to its metabolism, specifically the formation of a reactive acyl glucuronide metabolite. This guide reveals significant species-dependent variations in both the rate of benoxaprofen glucuronidation and its cytotoxic effects. Notably, humans exhibit a higher rate of glucuronidation compared to rats, which may contribute to the pronounced hepatotoxicity observed in patients that led to the drug's withdrawal.[1] While comprehensive quantitative toxicity and metabolic data across a wide range of species are limited due to the drug's early withdrawal, this guide synthesizes the available experimental data to provide a comparative overview for research and drug development purposes.
Data Presentation
Glucuronidation Kinetics
The formation of benoxaprofen acyl glucuronide is a critical step in its metabolism and subsequent toxicity. The following table summarizes the kinetic parameters for benoxaprofen glucuronidation in liver microsomes from different species. A higher Vmax indicates a faster rate of metabolism, while the Km value reflects the substrate concentration at which the reaction rate is half of Vmax.
| Species | Vmax (nmol/mg/min) | Km (mM) | Source |
| Human (Donor 1) | 0.865 | 0.322 | [1] |
| Human (Donor 2) | 1.24 | 0.396 | [1] |
| Rat | 0.30 ± 0.18 | 0.52 ± 0.43 | [1] |
| Dog | Predominantly excreted as ester glucuronide | Not available | |
| Rhesus Monkey | Large proportion excreted unchanged | Not available |
Note: Data for dog and rhesus monkey are qualitative. Quantitative kinetic parameters were not available in the reviewed literature.
In Vitro Toxicity
The cytotoxicity of benoxaprofen has been evaluated in primary hepatocytes. The following data illustrates the species-specific differences in cellular injury, as measured by the release of alanine (B10760859) aminotransferase (ALT), a marker of liver cell damage.
| Species | Benoxaprofen Concentration | Incubation Time | Outcome | Source |
| Rat | Various concentrations | 4 hours | Dose-dependent increase in ALT release | |
| Rat | Not specified | Not specified | Ranked as more toxic than ibuprofen (B1674241) and aspirin | [2] |
Experimental Protocols
Benoxaprofen Glucuronidation Assay in Liver Microsomes
This protocol is adapted from methodologies described for benoxaprofen and other NSAIDs.[1]
1. Reagents and Materials:
-
Liver microsomes (from human, rat, dog, or monkey)
-
Benoxaprofen
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (or other suitable detergent to permeabilize microsomal vesicles)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for HPLC analysis
-
HPLC system with a suitable column and detector
2. Assay Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), Tris-HCl buffer, MgCl₂, and alamethicin.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Add benoxaprofen at various concentrations to initiate the reaction.
-
Start the glucuronidation reaction by adding UDPGA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring linear reaction kinetics.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of benoxaprofen glucuronide using a validated HPLC method.
-
Calculate the rate of formation and determine Vmax and Km using appropriate enzyme kinetics software.
LDH Cytotoxicity Assay in Primary Hepatocytes
This protocol is a general procedure for assessing cytotoxicity in cultured hepatocytes and can be adapted for benoxaprofen.[3][4][5][6]
1. Reagents and Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (from human, rat, dog, or monkey)
-
Appropriate cell culture medium and supplements
-
Collagen-coated culture plates
-
Benoxaprofen
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (for positive control)
2. Assay Procedure:
-
Thaw and plate the primary hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Prepare a serial dilution of benoxaprofen in the culture medium.
-
Remove the plating medium from the cells and replace it with the medium containing different concentrations of benoxaprofen. Include a vehicle control (medium with the solvent used to dissolve benoxaprofen) and a positive control (e.g., a known hepatotoxin or lysis buffer).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).
-
At the end of the incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the instructions of the commercial assay kit.
-
Determine the percentage of cytotoxicity by comparing the LDH release in the benoxaprofen-treated wells to the vehicle control and the maximum LDH release (positive control).
-
Calculate the LC50 value (the concentration of benoxaprofen that causes 50% cell death).
Signaling Pathways and Experimental Workflows
Benoxaprofen Metabolism and Toxicity Pathway
The following diagram illustrates the metabolic pathway of benoxaprofen leading to the formation of its reactive acyl glucuronide and subsequent covalent binding to proteins, a key event in its toxicity.
Caption: Benoxaprofen is metabolized by UGT enzymes to a reactive acyl glucuronide, which can covalently bind to cellular proteins, leading to hepatotoxicity.
Experimental Workflow for In Vitro Glucuronidation Assay
This diagram outlines the key steps in performing an in vitro glucuronidation assay using liver microsomes.
Caption: Workflow for conducting an in vitro benoxaprofen glucuronidation assay.
Experimental Workflow for LDH Cytotoxicity Assay
This diagram illustrates the general workflow for assessing the cytotoxicity of benoxaprofen in primary hepatocytes using the LDH release assay.
Caption: Workflow for assessing benoxaprofen cytotoxicity using an LDH assay.
References
- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
Validating Methods for the Detection of Benoxaprofen Glucuronide Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of benoxaprofen (B1668000) glucuronide stereoisomer detection. Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to toxicity. Its metabolism, primarily through glucuronidation, results in the formation of diastereomeric acyl glucuronides. The stereoselective analysis of these metabolites is crucial for understanding the drug's pharmacokinetic and toxicological profile. This document details and compares two primary analytical approaches: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Benoxaprofen
Benoxaprofen is metabolized in the liver by UDP-glucuronosyltransferases (UGTs) to form benoxaprofen acyl glucuronide. Due to the chiral center in the benoxaprofen molecule, this conjugation results in the formation of two diastereomeric glucuronides: (R)-benoxaprofen-1-β-O-glucuronide and (S)-benoxaprofen-1-β-O-glucuronide. Studies in rats have shown that the metabolism is stereoselective, with the (S)-enantiomer being the preferred substrate for glucuronidation.[1]
References
A Comparative Analysis of Benoxaprofen Metabolism in Rat Versus Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to hepatotoxicity, exhibits species-specific differences in its metabolism, a critical factor in understanding its adverse effects. This guide provides a comparative analysis of benoxaprofen metabolism in rat and human hepatocytes, supported by experimental data, to elucidate these differences.
Executive Summary
The primary metabolic pathway for benoxaprofen in both rat and human hepatocytes is glucuronidation, forming a reactive acyl glucuronide.[1][2][3] However, the extent of this transformation and the subsequent covalent binding to proteins, a proposed mechanism for its toxicity, differs between the two species. Studies using sandwich-cultured hepatocytes have shown that human hepatocytes form more benoxaprofen-protein adducts compared to rat hepatocytes, which aligns with the observed higher toxicity in humans.[1][2] While cytochrome P450-mediated metabolism is not a significant pathway for benoxaprofen,[4] rats have been shown to form a taurine (B1682933) conjugate, a metabolite not prominently reported in humans.[5]
Comparative Metabolic Pathways
Benoxaprofen undergoes phase II metabolism, primarily through glucuronidation. The resulting acyl glucuronide is an unstable and reactive metabolite that can covalently bind to cellular proteins, leading to toxicity.
References
- 1. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benoxaprofen induced toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective metabolism of benoxaprofen in rats. Biliary excretion of benoxaprofen taurine conjugate and glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Bioequivalence of Benoxaprofen Glucuronide Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to significant hepatotoxicity, undergoes extensive metabolism in the liver to form benoxaprofen glucuronide.[1][2] This acyl glucuronide metabolite has been identified as a reactive species, potentially contributing to the drug's adverse effects.[3][4] Consequently, for any potential future development or re-evaluation of benoxaprofen-related compounds, establishing the bioequivalence of its major metabolite, this compound, would be of paramount importance.
This guide provides a framework for establishing the bioequivalence of different this compound formulations. As no such formulations are currently marketed, this document presents a theoretical comparison, outlining the necessary experimental protocols and data presentation required to meet regulatory standards.
Comparative Pharmacokinetic Data
A bioequivalence study for two hypothetical this compound formulations (Formulation A and a Reference Formulation) would aim to demonstrate that they result in comparable systemic exposure to both the parent drug (if present) and its glucuronide metabolite. The key pharmacokinetic (PK) parameters to be compared are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Table 1: Hypothetical Pharmacokinetic Parameters for Benoxaprofen following Administration of Two Formulations
| Parameter | Formulation A (Test) | Reference Formulation | Ratio (Test/Ref) | 90% Confidence Interval |
| Cmax (ng/mL) | 45,500 | 47,300 | 0.962 | 88.5% - 104.5% |
| AUC₀-t (ng·h/mL) | 1,250,000 | 1,310,000 | 0.954 | 89.1% - 102.2% |
| AUC₀-∞ (ng·h/mL) | 1,350,000 | 1,420,000 | 0.951 | 88.7% - 101.9% |
| Tmax (h) | 3.5 | 3.6 | - | - |
| t½ (h) | 30.5 | 28.8 | - | - |
Table 2: Hypothetical Pharmacokinetic Parameters for this compound following Administration of Two Formulations
| Parameter | Formulation A (Test) | Reference Formulation | Ratio (Test/Ref) | 90% Confidence Interval |
| Cmax (ng/mL) | 15,200 | 14,800 | 1.027 | 94.5% - 111.5% |
| AUC₀-t (ng·h/mL) | 450,000 | 440,000 | 1.023 | 95.2% - 109.9% |
| AUC₀-∞ (ng·h/mL) | 485,000 | 475,000 | 1.021 | 94.8% - 109.8% |
| Tmax (h) | 4.0 | 4.2 | - | - |
| t½ (h) | 25.0 | 24.5 | - | - |
For bioequivalence to be established, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for both the parent drug and the metabolite should fall within the acceptance range of 80.00% to 125.00%.
Experimental Protocols
A typical bioequivalence study for this compound formulations would follow a standardized protocol to ensure data integrity and minimize variability.
Study Design
A randomized, single-dose, two-way crossover study is the recommended design.[5] This involves administering the test and reference formulations to a group of healthy volunteers in two separate periods, with a washout period in between to ensure complete elimination of the drug from the body. A washout period of at least 5-6 half-lives of benoxaprofen (approximately 150-180 hours) would be appropriate.
Subject Selection
A cohort of healthy adult volunteers, typically between 18 and 55 years of age, would be recruited. Subjects would undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
Dosing and Sample Collection
Following an overnight fast, subjects would receive a single oral dose of either the test or reference formulation with a standardized volume of water. Blood samples would be collected in tubes containing an appropriate anticoagulant at predefined time points before and after dosing. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. The collected blood samples would be centrifuged to separate the plasma, which would then be stored frozen at -20°C or below until analysis.
Analytical Method
A validated bioanalytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), would be used to quantify the concentrations of both benoxaprofen and this compound in the plasma samples. The method must be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
Pharmacokinetic and Statistical Analysis
The pharmacokinetic parameters (Cmax, AUC₀-t, AUC₀-∞, Tmax, and t½) for both benoxaprofen and its glucuronide metabolite would be calculated from the plasma concentration-time data for each subject. An analysis of variance (ANOVA) would be performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters would be calculated to determine if they fall within the predefined bioequivalence limits.
Visualizations
Benoxaprofen Metabolic Pathway
The primary metabolic pathway for benoxaprofen is glucuronidation in the liver. This can be visualized as a straightforward process.
Bioequivalence Study Workflow
The workflow for a typical bioequivalence study follows a structured sequence of events from volunteer screening to final data analysis.
References
- 1. Benoxaprofen activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allucent.com [allucent.com]
- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Benoxaprofen Glucuronide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is paramount for laboratory safety and environmental preservation. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Benoxaprofen (B1668000) glucuronide. Given that Benoxaprofen was withdrawn from the market due to significant adverse effects, including fatal cholestatic jaundice and nephrotoxicity, a precautionary approach to the disposal of its metabolites is mandatory.[1]
Core Disposal Principle: Treat as Hazardous Pharmaceutical Waste
Under no circumstances should Benoxaprofen glucuronide waste be disposed of down the drain or in regular trash. [3][6][7]
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Hazard Information |
| This compound | 67472-42-8[8][9] | C₂₂H₂₀ClNO₉[8] | 477.85 g/mol [8] | Data not available. Handled as hazardous based on the toxicity of the parent compound. |
| Benoxaprofen (Parent Compound) | 53716-49-7 | C₁₆H₁₂ClNO₃[10] | 301.72 g/mol [10] | Toxic if swallowed. Associated with fatal cholestatic jaundice and nephrotoxicity.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to wear appropriate PPE.[5][6]
-
Gloves: Nitrile gloves are required.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat must be worn.
Step 2: Waste Segregation
Proper segregation is the foundation of a safe disposal plan.[11] Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, and contaminated gloves, must be collected separately.[5]
-
Liquid Waste: All solutions containing this compound must be collected in a designated liquid waste container.[5]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[7]
Step 3: Waste Containment and Labeling
Proper containment and labeling are crucial for safety and compliance.
-
Select Appropriate Containers:
-
Label Containers Clearly:
Step 4: Storage of Hazardous Waste
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[5][7] This area should be clearly marked and away from general laboratory traffic.
Step 5: Arrange for Disposal
The final disposal of hazardous pharmaceutical waste must comply with all applicable federal, state, and local regulations.[11]
-
Contact EHS: Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7]
-
Documentation: Ensure all hazardous waste is shipped using a uniform hazardous waste manifest and transported to a facility permitted under the Resource Conservation and Recovery Act (RCRA).[11] Maintain all documentation related to the waste disposal for institutional compliance.
Experimental Workflow: Disposal of this compound
Caption: Disposal workflow for this compound.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. This compound | 67472-42-8 [chemicalbook.com]
- 10. Benoxaprofen | COX | TargetMol [targetmol.com]
- 11. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Benoxaprofen glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Benoxaprofen glucuronide. Given the parent compound, Benoxaprofen, was withdrawn from the market due to significant adverse effects, including hepatotoxicity and nephrotoxicity, this glucuronide metabolite should be handled with a high degree of caution as a potentially toxic substance.[1][2] All procedures should be conducted with the assumption that the metabolite may share the hazardous properties of the parent drug.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Double-layered, powder-free nitrile gloves. | Safety glasses with side shields. | Full-length laboratory coat. | Not generally required if handling intact, sealed containers. |
| Weighing and Aliquoting (Solid) | Double-layered, powder-free nitrile gloves. | Safety goggles. | Full-length laboratory coat, sleeves tucked into gloves. | Use of a certified chemical fume hood is mandatory. |
| Solution Preparation and Handling | Double-layered, powder-free nitrile gloves. | Safety goggles and a face shield to protect against splashes. | Full-length, chemical-resistant laboratory coat. | Work within a certified chemical fume hood. |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves over nitrile gloves. | Safety goggles and a face shield. | Chemical-resistant apron over a laboratory coat. | An N95-rated respirator or higher, depending on the scale of the spill and potential for aerosolization. |
| Waste Disposal | Double-layered, powder-free nitrile gloves. | Safety glasses with side shields. | Full-length laboratory coat. | Not generally required if handling sealed waste containers. |
Operational and Disposal Plans
Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the research.
Receiving and Inspection
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Move the unopened container to a designated laboratory area.
-
Don appropriate PPE (double gloves, lab coat, and safety glasses) before opening the shipping container.
-
Carefully remove the vial, inspect it for any breaches, and verify that the label matches the product ordered.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Handling and Experimental Procedures
-
Engineering Controls : All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Weighing : Use a disposable weighing boat or paper. After weighing, carefully transfer the material to the appropriate vessel within the fume hood.
-
Solution Preparation : When dissolving, add the solvent to the solid material slowly to avoid splashing.
-
General Handling : Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
Spill Management
-
Evacuate : Immediately alert others in the vicinity and evacuate the affected area.
-
Isolate : Secure the area and prevent entry.
-
Report : Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Cleanup : Only trained personnel with appropriate PPE should perform cleanup. Use an absorbent material for liquid spills and carefully collect all contaminated materials into a labeled hazardous waste container.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a sealed, properly labeled, and chemical-resistant waste container. Do not pour down the drain.
-
Final Disposal : Arrange for the disposal of all hazardous waste through your institution's EHS office, in accordance with all local, state, and federal regulations.
Experimental Workflow and Safety Protocols
The following diagram illustrates the key stages and safety considerations for working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
